molecular formula C8H18ClN B2568497 4-Ethyl-4-methylpiperidine hydrochloride CAS No. 4125-11-5

4-Ethyl-4-methylpiperidine hydrochloride

Katalognummer: B2568497
CAS-Nummer: 4125-11-5
Molekulargewicht: 163.69
InChI-Schlüssel: KRKMRUQIEMZLPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-4-methylpiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-4-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-ethyl-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKMRUQIEMZLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-11-5
Record name 4-ethyl-4-methylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

4-Ethyl-4-methylpiperidine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Synthesis of 4-Ethyl-4-methylpiperidine Hydrochloride: A Methodological Whitepaper

Executive Summary

The 4,4-disubstituted piperidine scaffold is a highly privileged pharmacophore in modern drug discovery, offering unique conformational rigidity and lipophilicity profiles. Specifically, 4-ethyl-4-methylpiperidine hydrochloride (CAS: 4125-11-5) serves as a critical building block for synthesizing complex central nervous system (CNS) therapeutics and receptor antagonists. This technical guide delineates a highly optimized, three-phase synthetic pathway to produce this compound, emphasizing the mechanistic causality behind reagent selection, in-process controls, and self-validating experimental protocols.

Strategic Retrosynthetic Analysis

The target molecule is a sterically hindered 4,4-dialkylpiperidine. Direct alkylation of a piperidine ring at the C4 position is synthetically prohibitive due to competing N-alkylation and poor regioselectivity. Therefore, the most robust retrosynthetic disconnection involves the exhaustive reduction of a pre-formed piperidine-2,6-dione (glutarimide) ring.

The immediate precursor is 4-ethyl-4-methylpiperidine-2,6-dione, historically known as the CNS stimulant1 [1]. Bemegride can be efficiently constructed from inexpensive, commercially available starting materials: methyl ethyl ketone (MEK) and cyanoacetamide.

Mechanistic Pathway & Workflow

SynthesisPathway MEK Methyl Ethyl Ketone (MEK) + Cyanoacetamide Condensation Base-Catalyzed Condensation & Decarboxylative Hydrolysis MEK->Condensation Bemegride 4-Ethyl-4-methylpiperidine-2,6-dione (Bemegride Intermediate) Condensation->Bemegride Reduction Exhaustive Carbonyl Reduction (LiAlH4 in dry THF, Reflux) Bemegride->Reduction FreeBase 4-Ethyl-4-methylpiperidine (Free Base) Reduction->FreeBase SaltFormation Salt Precipitation (Anhydrous HCl in Et2O) FreeBase->SaltFormation Product 4-Ethyl-4-methylpiperidine HCl (Final Crystalline Product) SaltFormation->Product

Workflow for 4-Ethyl-4-methylpiperidine HCl synthesis.

Step-by-Step Experimental Protocols & Scientific Causality

Phase 1: Glutarimide Ring Construction (Bemegride Synthesis)

Objective: Construct the 4-ethyl-4-methylpiperidine-2,6-dione framework. Causality: MEK is an unsymmetrical ketone. To force the formation of a six-membered cyclic imide, two equivalents of cyanoacetamide are utilized. The active methylene group of cyanoacetamide undergoes a base-catalyzed aldol/Knoevenagel condensation with the ketone. Subsequent conjugate addition of the second cyanoacetamide molecule and intramolecular cyclization yields an iminonitrile intermediate. Strong basic conditions are then strictly required to drive decarboxylative hydrolysis, shedding the excess carboxamide groups to yield the 2 [2].

Protocol:

  • Charge a round-bottom flask with MEK (1.0 eq) and cyanoacetamide (2.0 eq) in a minimal volume of ethanol.

  • Add aqueous NaOH (1.5 eq) dropwise at 0 °C to control the exothermic condensation.

  • Gradually warm the mixture to room temperature, then reflux for 12 hours to ensure complete decarboxylative hydrolysis.

  • Self-Validating IPC (In-Process Control): Acidify the cooled reaction mixture to pH 3 using concentrated HCl. The immediate precipitation of a white crystalline solid confirms the successful formation of the water-insoluble imide.

  • Filter, wash with cold water, and recrystallize from ethanol to afford pure 4-ethyl-4-methylpiperidine-2,6-dione.

Phase 2: Exhaustive Imide Reduction

Objective: Reduce the 2,6-dione to 4-ethyl-4-methylpiperidine (free base). Causality: Imides are notoriously resistant to mild reducing agents (e.g., NaBH4) due to the resonance stabilization of the nitrogen lone pair across two adjacent carbonyls. Therefore, aggressive hydride transfer using3 [3] or4 [4] in anhydrous THF is mandatory to fully reduce the carbonyls to methylene (-CH2-) groups.

Protocol:

  • Suspend LiAlH4 (3.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Dissolve the Bemegride intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10 °C.

  • Reflux the mixture for 8 hours.

  • Self-Validating IPC (Fieser Workup): Cool to 0 °C and sequentially add n mL of H2O, n mL of 15% NaOH, and 3n mL of H2O (where n is the grams of LiAlH4 used). The visual transition from a gray, gelatinous suspension to a crisp, white granular precipitate is a self-validating cue that aluminum salts have been successfully sequestered.

  • Filter the salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation

Objective: Stabilize the free base as a crystalline hydrochloride salt. Causality: The isolated free base is an amine oil susceptible to oxidative degradation and volatilization. Conversion to the HCl salt using anhydrous conditions prevents the introduction of water, which would necessitate harsh azeotropic drying that risks product degradation. The non-polar ether matrix forces the immediate precipitation of the highly polar HCl salt, driving the acid-base equilibrium to absolute completion.

Protocol:

  • Dissolve the crude 4-ethyl-4-methylpiperidine free base in anhydrous diethyl ether at 0 °C.

  • Slowly add a pre-titrated solution of 2M HCl in diethyl ether (1.2 eq) under vigorous stirring.

  • Self-Validating IPC: A thick, white precipitate will form instantaneously. The cessation of new precipitate formation upon the addition of a final drop of HCl/ether confirms complete salt conversion.

  • Filter the solid under a nitrogen blanket (to prevent hygroscopic moisture uptake), wash with cold hexanes, and dry under high vacuum to afford the final 4-ethyl-4-methylpiperidine hydrochloride.

Quantitative Data & Optimization Metrics

To ensure reproducibility across scales, the following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for each synthetic phase.

Synthesis PhaseReagents / CatalystsMolar EquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Glutarimide Construction MEK : Cyanoacetamide : NaOH1.0 : 2.0 : 1.50 → 1001265 - 70
2. Imide Reduction Bemegride : LiAlH41.0 : 3.00 → 65880 - 85
3. Salt Formation Free Base : HCl (in Et2O)1.0 : 1.20 → 251> 95

Analytical Validation

To verify the structural integrity of the final 4-ethyl-4-methylpiperidine hydrochloride, the following analytical signatures must be confirmed:

  • 1H NMR (D2O, 400 MHz): Absence of carbonyl carbon signals. The presence of a highly shielded singlet (~0.9 ppm, 3H) for the axial methyl group and a triplet (~0.8 ppm, 3H) for the ethyl terminal methyl group confirms the C4 quaternary center. Broad multiplets downfield (~3.1 ppm, 4H) confirm the intact piperidine ring adjacent to the protonated nitrogen.

  • Mass Spectrometry (ESI+): An observed m/z of 128.14 [M+H]+ corresponds to the protonated free base ( C8​H17​N ).

References

  • Bemegride | C8H13NO2 | CID 2310 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Bemegride Synthesis and Pharmacological Overview. WikiDoc. Available at:[Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). Available at:[Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central (PMC). Available at:[Link]

Sources

An In-depth Technical Guide to 4-ethyl-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of natural alkaloids and synthetic pharmaceuticals. Its conformational flexibility and utility as a synthetic handle for introducing diverse pharmacophores have cemented its role in the development of therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific derivative, 4-ethyl-4-methylpiperidine hydrochloride, a compound of interest for its potential applications in pharmacology and drug discovery.

This document delves into the chemical identity, synthesis, and characterization of 4-ethyl-4-methylpiperidine hydrochloride. Furthermore, it explores its putative pharmacological properties and mechanism of action based on the well-established bioactivities of structurally related piperidine analogues. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel CNS-active agents.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 4-ethyl-4-methylpiperidine hydrochloride . The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the piperidine ring by hydrochloric acid.

Table 1: Physicochemical Properties of 4-ethyl-4-methylpiperidine Hydrochloride

PropertyValueSource
CAS Number 4125-11-5[1]
Molecular Formula C₈H₁₈ClN[1]
Molecular Weight 163.69 g/mol [1]
Canonical SMILES CCC1(CCNCC1)C.Cl[2]
InChIKey FMPQITXSSWLMDT-UHFFFAOYSA-N[2]
Predicted XlogP 2.0[2]
Appearance Expected to be a solid[3]
Storage Temperature Inert atmosphere, 2-8°C

Synthesis and Purification

The synthesis of 4-ethyl-4-methylpiperidine hydrochloride can be approached through a multi-step pathway, commencing with readily available starting materials. A plausible and efficient synthetic strategy involves the construction of the substituted piperidine ring, followed by conversion to the hydrochloride salt. The following protocol is a representative example based on established synthetic methodologies for related piperidine derivatives.[4][5]

Experimental Protocol: Synthesis of 4-ethyl-4-methylpiperidine Hydrochloride

Step 1: Synthesis of a Substituted Pyridine Precursor

This initial step involves the creation of a pyridine ring bearing the desired ethyl and methyl substituents at the 4-position. This can be achieved through various well-established pyridine synthesis methodologies, such as the Hantzsch pyridine synthesis or by functionalization of a pre-existing pyridine ring.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

The aromatic pyridine ring is reduced to the corresponding piperidine.

  • Materials:

    • 4-ethyl-4-methylpyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)

    • Glacial acetic acid

    • Hydrogen gas (high purity)

    • Sodium hydroxide (for workup)

    • Anhydrous sodium sulfate (for drying)

    • Diethyl ether or dichloromethane (for extraction)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 4-ethyl-4-methylpyridine in glacial acetic acid.

    • Add the PtO₂ catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to a suitable pressure (e.g., 50-100 psi).

    • The reaction mixture is agitated at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique such as TLC or GC-MS.

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is carefully neutralized with a solution of sodium hydroxide.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-ethyl-4-methylpiperidine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

  • Materials:

    • Crude 4-ethyl-4-methylpiperidine

    • Anhydrous diethyl ether or other suitable organic solvent

    • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

  • Procedure:

    • Dissolve the crude 4-ethyl-4-methylpiperidine in anhydrous diethyl ether.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 4-ethyl-4-methylpiperidine hydrochloride.

Diagram 1: Synthetic Workflow for 4-ethyl-4-methylpiperidine Hydrochloride

Caption: A plausible synthetic pathway for 4-ethyl-4-methylpiperidine hydrochloride.

Analytical Characterization

The structural elucidation and purity assessment of 4-ethyl-4-methylpiperidine hydrochloride are accomplished through a combination of spectroscopic techniques. While experimentally derived spectra for this specific compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and methyl groups, as well as the protons of the piperidine ring. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl group at the 4-position will appear as a singlet. The protons on the piperidine ring will likely present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aliphatic carbons of the ethyl and methyl groups, and the carbons of the piperidine ring. The quaternary carbon at the 4-position will be readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.

  • C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. For the free base, 4-ethyl-4-methylpiperidine, the expected molecular ion peak [M]⁺ would be at m/z 127.13. High-resolution mass spectrometry would provide a more precise mass measurement.

Diagram 2: Analytical Workflow for Characterization

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy ¹H & ¹³C IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Putative Pharmacological Applications and Mechanism of Action

While specific pharmacological data for 4-ethyl-4-methylpiperidine hydrochloride is limited in the public domain, the broader class of substituted piperidines is well-documented for its diverse biological activities, particularly as CNS agents and analgesics.[12][13][14]

Analgesic Potential

Many potent analgesics, including fentanyl and its analogues, feature a 4-substituted piperidine core. The interaction of these compounds with opioid receptors, particularly the µ-opioid receptor, is a key mechanism for their analgesic effects. The structural features of 4-ethyl-4-methylpiperidine suggest that it could serve as a scaffold for the development of novel analgesics.

CNS Activity

The lipophilicity of the 4-ethyl-4-methylpiperidine structure, as indicated by its predicted XlogP of 2.0, suggests it may have the ability to cross the blood-brain barrier, a prerequisite for CNS activity.[2] Derivatives of piperidine have been investigated for their potential in treating a range of neurological and psychiatric disorders.

Diagram 3: Potential Mechanism of Action via Opioid Receptor Modulation

G 4-ethyl-4-methylpiperidine 4-ethyl-4-methylpiperidine Opioid Receptor Opioid Receptor 4-ethyl-4-methylpiperidine->Opioid Receptor Binding G-protein Coupling G-protein Coupling Opioid Receptor->G-protein Coupling Activation Downstream Signaling Downstream Signaling G-protein Coupling->Downstream Signaling Signal Transduction Analgesia Analgesia Downstream Signaling->Analgesia Cellular Response

Caption: A proposed mechanism for the analgesic effects of piperidine derivatives.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Fire and Explosion Hazards: Piperidine derivatives can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[15][18]

  • Toxicology: Piperidines can be harmful if swallowed or inhaled, and may cause skin and eye irritation or burns.[16] The toxicological properties of 4-ethyl-4-methylpiperidine hydrochloride have not been fully investigated.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Conclusion

4-ethyl-4-methylpiperidine hydrochloride represents a valuable chemical entity for researchers in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the established pharmacological relevance of the piperidine scaffold make it an attractive starting point for the design and synthesis of novel CNS-active compounds. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. Further investigation into the specific biological activities and mechanism of action of this compound and its derivatives is warranted and holds the potential to yield new therapeutic agents.

References

  • Thermo Fisher Scientific.
  • PubChemLite. Ethyl 4-methylpiperidine-4-carboxylate hydrochloride (C9H17NO2). [Link]

  • PubChem. Bemegride. [Link]

  • Alfa Aesar.
  • Daulet, G., et al. "Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds." International Journal of Biology and Chemistry, 2021.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • Jubilant Ingrevia.
  • PubChemLite. 4-ethyl-4-methylpiperidine (C8H17N). [Link]

  • PubChem. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. [Link]

  • NIST WebBook. 4-Methylpiperidine hydrochloride. [Link]

  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. [Link]

  • The Royal Society of Chemistry. Supporting Information - A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid.
  • Northwestern Medical Journal.
  • Apollo Scientific.

Sources

Commercial Availability and Strategic Application of 4-Ethyl-4-methylpiperidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots away from flat, sp2-hybridized aromatic planes toward sp3-rich, three-dimensional architectures,[1]. Among these, 4-Ethyl-4-methylpiperidine hydrochloride (CAS: 4125-11-5) represents a highly versatile, commercially available building block. As a Senior Application Scientist, I have observed that the strategic incorporation of this 4,4-disubstituted moiety introduces a rigid conformational lock. This structural feature forces the piperidine ring into a stable chair conformation, [2], thereby minimizing the entropic penalty upon target binding.

Chemical Profile and Commercial Landscape

Historically, accessing specific 4,4-dialkylpiperidines required tedious custom synthesis, often via the reduction of bemegride (4-ethyl-4-methylpiperidine-2,6-dione). Today, the hydrochloride salt is, ensuring high-throughput screening and scale-up campaigns are not bottlenecked by raw material scarcity.

Table 1: Physicochemical Properties of Commercial 4-Ethyl-4-methylpiperidine HCl

PropertySpecification / ValueCausality / Significance in Development
CAS Number 4125-11-5Ensures precise cataloging and regulatory tracking across global supply chains.
Free Base CAS 4045-31-2[3]Relevant for partitioning, extraction protocols, and free-basing steps.
Molecular Formula C8H18ClN[4]Represents the stable hydrochloride salt form (C8H17N · HCl).
Molecular Weight 163.69 g/mol [4]Low molecular weight makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Physical Form Solid (Powder/Crystal)The HCl salt prevents the volatilization and rapid oxidation common to the free base.
Standard Purity >95% to 98%Critical threshold to prevent impurity amplification during downstream amide coupling.

Strategic Importance in Target Pathways

The 4,4-disubstituted piperidine scaffold is not merely a structural spacer; it actively dictates pharmacodynamic interactions across multiple therapeutic areas.

  • CCR5 Antagonism (HIV-1): In the development of viral entry inhibitors, the 4,4-disubstitution provides the exact spatial geometry required to [5], yielding potent antiviral activity.

  • NK1 Receptor Antagonism: For substance P inhibitors, the geminal substitution on the piperidine ring [2], proving that strict basic nitrogen stereochemistry can be bypassed if the 4-position is optimally substituted to enhance lipophilic contacts.

  • Analgesia: Derivatives of 4,4-disubstituted piperidines have demonstrated opiate-like[6], highlighting the scaffold's inherent affinity for central nervous system targets.

Pathway Scaffold 4-Ethyl-4-methylpiperidine (Privileged Scaffold) CCR5 CCR5 Antagonism (HIV-1 Inhibition) Scaffold->CCR5 Viral Entry Blockade NK1 NK1 Receptor Antagonism (Analgesia) Scaffold->NK1 Substance P Inhibition FBDD 3D Fragment Library (Drug Discovery) Scaffold->FBDD Spatial Diversity

Fig 1. Pharmacological pathways and applications of the 4,4-disubstituted piperidine scaffold.

Self-Validating Analytical Workflow for Commercial Batches

When sourcing 4-Ethyl-4-methylpiperidine hydrochloride commercially, analytical skepticism is mandatory. Suppliers may inadvertently introduce regioisomers (e.g., 3,3-disubstituted analogs) or carry over unreacted precursors. To ensure scientific integrity, the following orthogonal validation protocol must be executed. This is a self-validating system: LC-MS confirms mass and purity, while NMR independently verifies the structural topology.

QC_Workflow Incoming Commercial Batch CAS: 4125-11-5 Prep Sample Preparation (Dissolution in MeOH/H2O) Incoming->Prep LCMS LC-MS Analysis (Mass & Purity >98%) Prep->LCMS Aliquot 1 NMR 1H/13C NMR (Structural Integrity) Prep->NMR Aliquot 2 Decision Release Criteria Met? LCMS->Decision NMR->Decision Release Approved for In Vivo Studies Decision->Release YES

Fig 2. Self-validating analytical workflow for commercial batch verification of piperidines.

Protocol 1: Orthogonal Batch Validation
  • Step 1: Sample Preparation. Dissolve 5 mg of the commercial salt in 1 mL of LC-MS grade Methanol:Water (50:50).

    • Causality: The hydrochloride salt is highly polar; this solvent system ensures complete dissolution without inducing ion suppression in the mass spectrometer.

  • Step 2: LC-MS Analysis (ESI+). Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The secondary amine of the piperidine ring is readily protonated. We utilize Electrospray Ionization in positive mode (ESI+) to detect the [M+H]+ peak at m/z 128.1 (free base mass + proton). The UV trace (210 nm) must show a single peak representing >98% Area Under Curve (AUC).

  • Step 3: 1H NMR Structural Confirmation. Dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D2O) or DMSO-d6.

    • Causality: LC-MS cannot differentiate between 4,4-disubstituted and 3,3-disubstituted regioisomers. NMR is the validating mechanism. Look for the diagnostic singlet of the 4-methyl group (typically around 0.9–1.0 ppm). A singlet confirms the methyl group is attached to a quaternary carbon (C4) lacking adjacent protons, validating the 4,4-substitution pattern.

Protocol 2: Preclinical Formulation Stability Testing

Before advancing to in vivo coupling or dosing, the stability of the building block in physiological conditions must be established.

  • Step 1: Buffer Preparation. Prepare two solutions: Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Step 2: Incubation. Spike the 4-Ethyl-4-methylpiperidine HCl to a final concentration of 1 mg/mL in both buffers. Incubate at 37°C in a thermoshaker at 300 rpm.

    • Causality: This simulates human core body temperature and gastrointestinal motility, stressing the compound to reveal potential degradation pathways (e.g., retro-aldol-like cleavages or N-nitrosation if impurities are present).

  • Step 3: Time-Course Sampling. Extract 50 µL aliquots at T=0, 2, 4, and 24 hours. Quench with 150 µL of cold Acetonitrile to precipitate buffer salts.

  • Step 4: Quantification. Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via HPLC-UV.

    • Acceptance Criterion: >95% of the parent compound must remain at T=24h to be deemed stable for oral formulation development.

References

  • Title: Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Advances URL: [Link]

Sources

Architecting the Core: Key Intermediates in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of Active Pharmaceutical Ingredients (APIs) has evolved from linear, step-heavy assemblies into highly convergent strategies relying on advanced, pre-functionalized intermediates. As a Senior Application Scientist, I approach drug synthesis not merely as a sequence of reactions, but as the strategic orchestration of chemical properties. The selection and synthesis of key intermediates—specifically chiral amines, organofluorines, and cross-coupling boronic derivatives—dictate the scalability, safety, and pharmacokinetic viability of the final therapeutic.

Chiral Amines: The Stereochemical Backbone of Modern Therapeutics

Chiral amine moieties are ubiquitous in modern pharmacology, present in approximately 40% of all small-molecule pharmaceutical compounds 1[1]. They serve as critical hydrogen-bond donors and acceptors, directly influencing target receptor binding affinity.

The Shift to Biocatalysis

Historically, synthesizing enantiopure amines relied on transition metal-catalyzed asymmetric hydrogenation 2[2] or wasteful chiral resolution. Today, engineered transaminases (TAs) offer a superior, atom-economical alternative. TAs catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone. The causality here is rooted in the enzyme's active site: directed evolution allows the binding pocket to differentiate between sterically similar alkyl groups, achieving >99% enantiomeric excess (ee) under mild, aqueous conditions 3[3].

Biocatalysis Ketone Prochiral Ketone (Substrate) Enzyme Engineered Transaminase + PLP Co-factor Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine Chiral Amine (>99% ee) Enzyme->ChiralAmine Stereoselective Transfer Byproduct Ketone Byproduct (Removed to drive eq.) Enzyme->Byproduct

Biocatalytic transamination workflow for chiral amine synthesis.

Self-Validating Protocol: Biocatalytic Transamination
  • Preparation: Dissolve the prochiral ketone (100 mM) in a pH 7.5 phosphate buffer.

    • Mechanistic Causality: Maintaining physiological pH is critical to preserve the tertiary structure of the transaminase and the protonation state of the pyridoxal-5'-phosphate (PLP) co-factor.

  • Reaction Initiation: Add isopropylamine (500 mM) as the amine donor, PLP (1 mM), and the engineered transaminase (5 g/L).

  • Equilibrium Driving: Apply a mild vacuum or sweep gas over the reactor.

    • Mechanistic Causality: The transamination reaction is reversible. Removing the volatile acetone byproduct continuously shifts the equilibrium toward the chiral amine product via Le Chatelier's principle.

  • Validation & QC: Quench a 1 mL aliquot with acetonitrile to precipitate the protein. Centrifuge to pellet the denatured enzyme. Analyze the supernatant via Chiral HPLC. The system is self-validating when the product peak demonstrates >99% ee and <1% residual ketone starting material.

Organofluorine Intermediates: Modulating Pharmacokinetics

The strategic incorporation of fluorine is a hallmark of contemporary drug design, with approximately 20% of marketed pharmaceuticals containing at least one fluorine atom 4[4].

Mechanistic Causality of Fluorination

Carbon-fluorine (C-F) bonds are exceptionally strong (~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond blocks cytochrome P450-mediated oxidation, drastically prolonging the drug's half-life 5[5]. Furthermore, the high electronegativity of fluorine lowers the pKa of adjacent amines, enhancing membrane permeability and oral bioavailability.

FluorinePK Lead Standard Drug Lead (C-H Bond) CYP450 Hepatic CYP450 Oxidation Lead->CYP450 Degradation Rapid Clearance (Low Half-life) CYP450->Degradation FluoroLead Fluorinated Intermediate (C-F Bond) MetabolicBlock Steric/Electronic Metabolic Blocking FluoroLead->MetabolicBlock Efficacy Prolonged Half-life & Bioavailability MetabolicBlock->Efficacy

Pharmacokinetic modulation via strategic fluorine substitution.

Self-Validating Protocol: Electrophilic Trifluoromethylation
  • Reagent Selection: Utilize Togni's Reagent (a hypervalent iodine-CF3 compound) alongside a copper(I) catalyst in acetonitrile.

    • Mechanistic Causality: Togni's reagent is bench-stable, circumventing the extreme toxicity and corrosive hazards of handling anhydrous HF gas 6[6]. Cu(I) facilitates a single-electron transfer (SET) to generate a highly reactive electrophilic CF3 radical.

  • Coupling: Add the arene substrate slowly at room temperature under an inert argon atmosphere.

    • Mechanistic Causality: The argon blanket prevents the quenching of the transient CF3 radical intermediate by atmospheric oxygen.

  • Validation & QC: Monitor the reaction via 19F NMR. The system self-validates when the characteristic singlet of the newly formed Ar-CF3 group appears at approximately -63 ppm, coinciding with the complete disappearance of the Togni reagent signal at -40 ppm.

Boronic Acids & Esters: The Linchpins of Cross-Coupling

The assembly of complex biaryl scaffolds—a motif prevalent in modern anti-cancer and anti-inflammatory drugs—relies heavily on the Suzuki-Miyaura cross-coupling reaction 7[7].

The Superiority of Boron

Compared to Stille (tin) or Negishi (zinc) couplings, boronic acids are non-toxic, bench-stable, and tolerate a vast array of unprotected functional groups (alcohols, amines, carbonyls) 8[8]. The causality of their reactivity lies in their empty p-orbital. While weakly nucleophilic on their own, the addition of an aqueous base converts the trigonal planar boronic acid into a tetrahedral boronate complex. This increases the electron density on the organic moiety, accelerating the critical transmetalation step with the palladium catalyst 9[9].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination TransMet->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product Biaryl Intermediate RedElim->Product Yield

The palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
  • Catalyst Activation: Combine the aryl halide, arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%) in a degassed mixture of 1,4-dioxane and water.

    • Mechanistic Causality: Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state.

  • Base Addition: Add K₂CO₃ (2.0 eq).

    • Mechanistic Causality: The base serves a dual purpose: neutralizing the hydrohalic acid byproduct and forming the reactive boronate "ate" complex required for transmetalation.

  • Heating & Reaction: Heat to 80°C for 4 hours. The bulky dppf ligand creates steric bulk around the palladium center, forcing the two aryl groups close together and drastically accelerating the final reductive elimination step.

  • Validation & QC: Perform LC-MS analysis. The protocol is validated when the mass of the biaryl product is confirmed, and ICP-MS (Inductively Coupled Plasma Mass Spectrometry) verifies residual palladium levels are below the stringent 10 ppm pharmaceutical limit.

Quantitative Data Summary

To facilitate rapid decision-making in route scouting, the following table synthesizes the quantitative metrics associated with these key intermediate classes.

Intermediate ClassRepresentative ReactionTypical Yield (%)Enantiomeric Excess (ee %)Key Strategic AdvantagePrimary Industrial Challenge
Chiral Amines Biocatalytic Transamination85 - 95%> 99%Mild conditions; aqueous solventEnzyme stability; substrate inhibition
Organofluorines Electrophilic Trifluoromethylation70 - 85%N/ABlocks CYP450 metabolismHigh cost of specialized reagents
Boronic Acids Suzuki-Miyaura Coupling80 - 98%N/AExceptional functional group toleranceTrace palladium remediation

Conclusion

The synthesis of modern pharmaceuticals is fundamentally reliant on the intelligent design and execution of key intermediates. By leveraging biocatalysis for pristine stereocontrol, organofluorine chemistry for pharmacokinetic resilience, and robust cross-coupling networks for structural assembly, process chemists can architect highly efficient, scalable, and safe drug manufacturing routes.

References

  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Chemical Society.
  • Contemporary synthetic strategies in organofluorine chemistry.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermedi
  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling. ETH Zurich.
  • Suzuki reaction. Wikipedia.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-4-methylpiperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate for the synthesis of novel therapeutic agents. The piperidine motif is a prevalent structural feature in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of 4-Ethyl-4-methylpiperidine hydrochloride, commencing from commercially available 4-piperidone. The described synthetic strategy is designed to be robust and scalable, employing well-established chemical transformations.

The synthetic pathway hinges on the initial protection of the piperidine nitrogen, followed by the sequential introduction of the ethyl and methyl groups at the C4 position. A key transformation involves a Grignard reaction to install the ethyl group, leading to a tertiary alcohol intermediate. Subsequent dehydration and catalytic hydrogenation afford the desired 4,4-disubstituted piperidine core. The final steps involve the deprotection of the nitrogen and the formation of the hydrochloride salt to yield the target compound.

Overall Synthetic Scheme

Synthetic_Pathway A 4-Piperidone Hydrochloride B 1-Benzyl-4-piperidone A->B  Benzyl Bromide, K2CO3, DMF   C 1-Benzyl-4-ethyl-4-hydroxypiperidine B->C  Ethylmagnesium Bromide, THF   D 1-Benzyl-4-ethyl-1,2,3,6-tetrahydropyridine C->D  H2SO4, heat   E 4-Ethyl-4-methylpiperidine D->E  H2, Pd/C, EtOH (Hydrogenation and Debenzylation)   F 4-Ethyl-4-methylpiperidine Hydrochloride E->F  HCl in Et2O  

Caption: Multi-step synthesis of 4-Ethyl-4-methylpiperidine hydrochloride.

Part 1: Synthesis of 1-Benzyl-4-piperidone

The initial step involves the N-benzylation of 4-piperidone to protect the secondary amine. This prevents unwanted side reactions in the subsequent Grignard addition step.

Experimental Protocol:

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.1 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to 65 °C and maintain for 14-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Quench the filtrate with ice-water and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with water followed by brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 1-benzyl-4-piperidone by vacuum distillation or column chromatography on silica gel to obtain a light yellow oil.[1]

ReagentMolar Eq.Molecular Weight ( g/mol )
4-Piperidone monohydrate hydrochloride1.0153.61
Anhydrous Potassium Carbonate3.5138.21
Benzyl Bromide1.1171.04
N,N-Dimethylformamide (DMF)-73.09
Ethyl Acetate-88.11

Part 2: Synthesis of 1-Benzyl-4-ethyl-4-hydroxypiperidine

This step introduces the ethyl group at the C4 position via a Grignard reaction with ethylmagnesium bromide. The reaction is highly sensitive to moisture, and anhydrous conditions are crucial for success.

Experimental Protocol:

  • Prepare the Grignard reagent by adding a solution of bromoethane (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). A crystal of iodine can be added to initiate the reaction.[2]

  • Once the Grignard reagent formation is complete, cool the solution in an ice-water bath.

  • Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the freshly prepared ethylmagnesium bromide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-benzyl-4-ethyl-4-hydroxypiperidine as a thick oil or solid, which can be purified by recrystallization if necessary.

ReagentMolar Eq.Molecular Weight ( g/mol )
1-Benzyl-4-piperidone1.0189.26
Magnesium Turnings1.324.31
Bromoethane1.2108.97
Anhydrous Tetrahydrofuran (THF)-72.11
Saturated Aqueous Ammonium Chloride--

Part 3: Synthesis of 4-Ethyl-4-methylpiperidine Hydrochloride

This final part of the synthesis involves three key transformations: dehydration of the tertiary alcohol, catalytic hydrogenation of the resulting alkene with simultaneous debenzylation, and formation of the hydrochloride salt.

Final_Steps C 1-Benzyl-4-ethyl-4-hydroxypiperidine D 1-Benzyl-4-ethyl-1,2,3,6-tetrahydropyridine C->D  Dehydration (H2SO4)   E 4-Ethyl-4-methylpiperidine D->E  Hydrogenation & Debenzylation (H2, Pd/C)   F 4-Ethyl-4-methylpiperidine Hydrochloride E->F  Salt Formation (HCl)  

Caption: Final sequence of reactions to the target compound.

Experimental Protocol:

Step 3a: Dehydration to 1-Benzyl-4-ethyl-1,2,3,6-tetrahydropyridine

  • To the crude 1-benzyl-4-ethyl-4-hydroxypiperidine (1.0 eq), add a solution of concentrated sulfuric acid in water (e.g., 50% v/v) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alkene, which can be used in the next step without further purification.

Step 3b: Catalytic Hydrogenation and Debenzylation to 4-Ethyl-4-methylpiperidine

  • Dissolve the crude 1-benzyl-4-ethyl-1,2,3,6-tetrahydropyridine (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate).

  • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a pressure of 3-4 atm and a temperature of 50-60 °C until hydrogen uptake ceases.[3][4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-ethyl-4-methylpiperidine.

Step 3c: Formation of 4-Ethyl-4-methylpiperidine Hydrochloride

  • Dissolve the crude 4-ethyl-4-methylpiperidine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-Ethyl-4-methylpiperidine hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the ethyl and methyl groups at the C4 position.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the final hydrochloride salt.

Safety and Handling

  • Grignard Reagents: Are highly flammable and react violently with water. All manipulations must be carried out under a dry, inert atmosphere.[2]

  • Benzyl Bromide: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

  • Catalytic Hydrogenation: Hydrogen gas is explosive. The hydrogenation should be performed in a properly functioning and shielded apparatus.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves must be worn at all times.

References

  • ACS Publications. (2007, March 16). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. Retrieved from [Link]

  • Hui, D. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. Retrieved from [Link]

  • DEA.gov. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • MDPI. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • ACS Publications. (2016, March 23). Catalytic Hydrogenation of 2-((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride: Fractal-like and Weibull Model Kinetics. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient and practical hydrogenation of olefins catalyzed by in situ generated iron complex catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed. (2026, January 12). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategies for 4-Ethyl-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-Ethyl-4-methylpiperidine hydrochloride (CAS: 4125-11-5)[1] is a saturated, heterocyclic aliphatic amine salt frequently utilized as a pharmaceutical intermediate and structural building block. Developing robust analytical methods for this compound presents three distinct physicochemical challenges:

  • Optical Transparency : The molecule lacks a conjugated π -electron system, rendering standard UV detection (e.g., 210–254 nm) highly insensitive and susceptible to baseline interference from mobile phase solvents.

  • Basic Nitrogen Interactions : The secondary amine exhibits strong basicity. In reversed-phase liquid chromatography (RP-HPLC), it interacts aggressively with residual acidic silanols on silica stationary phases, leading to severe peak tailing and poor resolution.

  • Non-Volatile Salt State : As a hydrochloride salt, the compound undergoes thermal degradation rather than clean volatilization in a Gas Chromatography (GC) inlet, necessitating chemical conversion (free-basing) prior to GC analysis[2].

To overcome these barriers, this guide outlines a multi-modal analytical strategy utilizing Universal Detection (HPLC-CAD), Pre-column Derivatization (HPLC-UV), and Free-base Gas Chromatography (GC-FID).

Analytical Decision Workflow

The following workflow illustrates the causal relationship between the molecule's properties and the selected analytical techniques.

G A 4-Ethyl-4-methylpiperidine HCl B Aliphatic Amine Ring (No UV Chromophore) A->B C Hydrochloride Salt (Non-volatile) A->C D HPLC-CAD / LC-MS (Direct Assay & Purity) B->D Universal Detection E Pre-column Derivatization (HPLC-UV Analysis) B->E Add Chromophore F Free-Basing + GC-FID (Volatile Impurities) C->F Base Extraction G Potentiometric Titration (Chloride Mass Balance) C->G Ag+ Precipitation

Fig 1: Analytical decision matrix driven by the physicochemical properties of the analyte.

Protocol A: Assay and Purity via HPLC-CAD (Charged Aerosol Detection)

The Scientific Rationale

Charged Aerosol Detection (CAD) provides a uniform, mass-dependent response for non-volatile analytes, independent of their optical properties[3]. Because CAD involves nebulization and evaporation of the mobile phase, all buffer salts must be volatile. To retain the highly polar piperidine ring and suppress silanol interactions, Heptafluorobutyric acid (HFBA) is employed as a volatile, basic ion-pairing agent[2]. HFBA pairs with the protonated amine, increasing its hydrophobicity and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Diluent Preparation : Mix LC-MS grade Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Mobile Phase A : Add 1.0 mL of HFBA to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B : Add 1.0 mL of HFBA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Standard/Sample Preparation : Accurately weigh 20.0 mg of 4-Ethyl-4-methylpiperidine hydrochloride into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 0.4 mg/mL).

  • Filtration : Filter through a 0.2 µm PTFE syringe filter (discard the first 2 mL).

Chromatographic Conditions
ParameterSpecification
Column Waters Atlantis T3 (or equivalent end-capped C18), 150 × 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Detector Corona CAD (Evaporation Temp: 35°C, Data Rate: 10 Hz, Filter: 3.6s)
Elution Mode Isocratic: 90% Mobile Phase A / 10% Mobile Phase B
Run Time 15.0 minutes

Self-Validating System Suitability (SST): Six replicate injections of the standard must yield a relative standard deviation (%RSD) of ≤2.0% for peak area, with a USP Tailing Factor of ≤1.5 .

Protocol B: Pre-Column Derivatization for HPLC-UV

The Scientific Rationale

For laboratories lacking CAD or MS capabilities, the secondary amine can be chemically tagged with a chromophore. Reacting the piperidine derivative with 4-toluenesulfonyl chloride (Tosyl chloride) under mildly basic conditions yields a sulfonamide with strong UV absorbance at 254 nm[4].

Step-by-Step Methodology
  • Buffer Preparation : Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

  • Derivatizing Reagent : Dissolve 10 mg/mL of 4-toluenesulfonyl chloride in anhydrous Acetonitrile.

  • Reaction : In a 10 mL glass vial, combine 1.0 mL of sample solution (approx. 0.5 mg/mL in water), 1.0 mL of Borate buffer, and 1.0 mL of the derivatizing reagent.

  • Incubation : Seal the vial and heat in a water bath at 60°C for 30 minutes.

  • Quenching : Cool to room temperature and add 100 µL of 10% phosphoric acid to quench the reaction.

  • Analysis : Inject onto a standard C18 column (e.g., Inertsil ODS-3) using a gradient of Water (0.1% Phosphoric acid) and Acetonitrile, monitoring at 254 nm[4].

Protocol C: GC-FID for Volatile Impurities & Free-Base Purity

The Scientific Rationale

Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for detecting residual solvents and structurally related volatile aliphatic impurities. However, injecting the hydrochloride salt directly causes deposition in the injection port and poor chromatography. The sample must be "free-based" using a strong organic base (Triethylamine, TEA) in an aprotic solvent (Tetrahydrofuran, THF)[2]. The resulting TEA-HCl salt precipitates out, leaving the volatile 4-Ethyl-4-methylpiperidine free base in solution.

Sample Preparation Workflow

GC_Prep Step1 Weigh 20 mg Sample Salt Step2 Add 5 mL THF (Aprotic Diluent) Step1->Step2 Step3 Add 0.5 mL TEA (Free-Basing) Step2->Step3 Step4 Vortex & Centrifuge (Precipitate TEA-HCl) Step3->Step4 Step5 Filter (0.2 µm PTFE) Step4->Step5 Step6 GC-FID Injection Step5->Step6

Fig 2: Chemical free-basing workflow required prior to GC-FID analysis.

Chromatographic Conditions

To prevent tailing of the highly basic free amine, a base-deactivated capillary column is strictly required.

ParameterSpecification
Column Restek Rtx-5 Amine (or CP-Volamine), 30 m × 0.32 mm, 1.0 µm film[2]
Carrier Gas Helium at a constant flow of 1.8 mL/min
Injection 1 µL, Split mode (Ratio 30:1)
Inlet Temperature 200°C
Detector Temperature FID at 250°C
Oven Program Initial 100°C (Hold 1 min) Ramp 25°C/min to 280°C Hold 4.0 min

Self-Validating System Suitability (SST): The resolution ( Rs​ ) between the solvent peak (THF/TEA) and the analyte peak must be ≥3.0 . Blank injections must confirm no carryover of the amine from previous runs.

Protocol D: Argentometric Titration (Mass Balance Assay)

The Scientific Rationale

To orthogonalize the chromatographic purity, an assay of the chloride counter-ion confirms the exact stoichiometry of the salt. This ensures the material has not absorbed excessive atmospheric moisture (hygroscopicity) and confirms the 1:1 molar ratio of HCl to the piperidine base.

Step-by-Step Methodology
  • Sample Prep : Accurately weigh approximately 150 mg of the sample into a 100 mL titration beaker.

  • Dissolution : Dissolve in 50 mL of Methanol:Water (50:50, v/v). Add 1 mL of concentrated Nitric Acid to acidify the solution (prevents precipitation of silver oxide or carbonate).

  • Titration : Titrate potentiometrically with standardized 0.1 N Silver Nitrate ( AgNO3​ ) solution.

  • Detection : Use a Silver/Sulfide combination ion-selective electrode to determine the equivalence point (inflection point of the mV vs. Volume curve).

  • Calculation :

    Assay(%)=WV×N×163.69​×100

    (Where V = volume of AgNO3​ in mL, N = normality of AgNO3​ , 163.69 = molecular weight of 4-Ethyl-4-methylpiperidine HCl, W = sample weight in mg).

References

  • Soman, A., & Jerfy, M. (2009) . Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Taylor & Francis / Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Journal of Chromatographic Science (2021) . Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed / NIH. Available at: [Link]

  • Analytical Separation Science (2015) . Chapter 11: Charged Aerosol Detection in Liquid Chromatography. DOKUMEN.PUB / Wiley. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 4-Ethyl-4-methylpiperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-4-methylpiperidine hydrochloride (CAS: 4125-11-5) is a highly specialized, sterically hindered building block widely utilized in modern medicinal chemistry. The presence of geminal ethyl and methyl groups at the C4 position of the piperidine ring imparts unique conformational rigidity and lipophilicity. This "conformational locking" reduces the entropic penalty upon receptor binding, making it a privileged scaffold for developing highly selective targeted therapeutics, ranging from central nervous system (CNS) agents to allosteric oncology drugs.

This application note provides a comprehensive overview of its physicochemical properties, its mechanistic role in drug design, and field-proven synthetic protocols for incorporating this pharmacophore into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Quality Control

Before utilizing 4-Ethyl-4-methylpiperidine hydrochloride in sensitive cross-coupling or substitution reactions, it is critical to understand its physical parameters. As a hydrochloride salt, it exhibits excellent bench stability but requires neutralization (free-basing) in situ for most nucleophilic applications[1].

ParameterSpecification / Data
Chemical Name 4-Ethyl-4-methylpiperidine hydrochloride
CAS Number 4125-11-5
Molecular Formula C₈H₁₈ClN
Molecular Weight 163.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, and DMSO; Insoluble in non-polar organics (as a salt)
Pharmacophore Features Basic secondary amine (H-bond donor/acceptor), Lipophilic geminal dialkyl center

Mechanistic Role in Drug Design

The strategic inclusion of the 4-ethyl-4-methylpiperidine moiety is rarely accidental; it is deployed to solve specific pharmacokinetic or target-binding challenges.

Allosteric SHP2 Inhibitors (Oncology)

SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) is a critical node in the RAS/MAPK signaling pathway, frequently mutated in various cancers. 4-Ethyl-4-methylpiperidine derivatives are utilized as core scaffolds to synthesize fused heterocyclic pyrazine derivatives[2].

  • Mechanistic Rationale: The geminal dialkyl groups act as a lipophilic "wedge" that perfectly occupies the hydrophobic allosteric pocket of the SHP2 enzyme, locking it in an auto-inhibited, closed conformation.

5-HT7 Receptor Antagonists (Neuropharmacology)

Serotonin 5-HT7 receptors are targeted for the treatment of depression, schizophrenia, and circadian rhythm disorders. Arylsulfonamide and arylamide derivatives of aryloxyethyl-piperidines heavily rely on this scaffold[3].

  • Mechanistic Rationale: The basic piperidine nitrogen forms a crucial salt bridge with the conserved Asp3.32 residue in the 5-HT7 binding pocket. The bulky C4 substitution forces the piperidine ring into a specific chair conformation, optimizing the trajectory of the N-substituent and drastically enhancing selectivity (up to 1450-fold) over off-target 5-HT1A receptors[3].

CNS Stimulants: The Bemegride Connection

Historically, the 2,6-dione oxidized derivative of this scaffold—Bemegride (4-ethyl-4-methylpiperidine-2,6-dione)—was developed as a potent CNS and respiratory stimulant, primarily used as an antidote for barbiturate overdoses[4].

  • Mechanistic Rationale: Bemegride antagonizes inhibitory neural tone in the brain stem. The structural similarity highlights the inherent neuroactive potential of the 4-ethyl-4-methyl substitution pattern, which readily crosses the blood-brain barrier (BBB) due to its high lipophilicity[4].

Experimental Protocols

The following protocols detail the validated methodologies for functionalizing 4-Ethyl-4-methylpiperidine hydrochloride.

Protocol A: Chemoselective Reduction for SHP2 Inhibitor Intermediates

Adapted from patent literature for the synthesis of SHP2 allosteric inhibitors[2].

Objective: Reduction of 1-(tert-butyl) 4-ethyl 4-methylpiperidine-1,4-dicarboxylate to its corresponding reduced intermediate without cleaving the Boc-protecting group. Causality & Reagent Selection: Lithium borohydride (LiBH₄) is explicitly chosen over Lithium aluminum hydride (LiAlH₄). LiBH₄ is a mild, chemoselective reducing agent that efficiently reduces esters to alcohols but leaves carbamates (Boc groups) intact, which is critical for downstream pyrazine coupling[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve 1-(tert-butyl) 4-ethyl 4-methylpiperidine-1,4-dicarboxylate (1.0 eq, e.g., 65.23 mmol) in anhydrous Tetrahydrofuran (THF) (150 mL).

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add LiBH₄ (2 M solution in THF, 3.0 eq, 196.00 mmol) dropwise to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 70°C. Stir continuously for 18 hours[2].

  • Quenching: Cool the reaction mixture to room temperature (20-25°C). Critical Safety Step: Carefully add distilled water (100 mL) dropwise to quench unreacted LiBH₄. Ensure vigorous stirring to manage gas evolution.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (EA) (1 x 200 mL, 1 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: N-Alkylation for 5-HT7 Receptor Ligands

Objective: Coupling the piperidine core with an aryloxyethyl halide to form a 5-HT7 antagonist precursor. Causality & Reagent Selection: Because the starting material is a hydrochloride salt, Potassium Carbonate (K₂CO₃) is used to generate the free base in situ and scavenge the hydrohalic acid byproduct, preventing the stalling of the SN2 reaction. A catalytic amount of Potassium Iodide (KI) is added to accelerate the reaction via the Finkelstein pathway (converting the alkyl bromide to a more reactive alkyl iodide in situ).

Step-by-Step Methodology:

  • Free-Basing: Suspend 4-Ethyl-4-methylpiperidine hydrochloride (1.0 eq) in anhydrous Acetonitrile (CH₃CN). Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 30 minutes.

  • Catalysis & Coupling: Add KI (0.1 eq) followed by the corresponding aryloxyethyl bromide (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Isolation: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (KCl, KBr, excess K₂CO₃).

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient) to isolate the pure N-alkylated product.

Visualizing the Synthetic Logic

Pharmacophore Core 4-Ethyl-4-methylpiperidine HCl (Core Scaffold) N_Atom Secondary Amine (N1) Site for Alkylation/Acylation Core->N_Atom Derivatization C4_Sub C4 Geminal Dialkyls Steric Shielding & Lipophilicity Core->C4_Sub Conformational Lock App1 SHP2 Allosteric Inhibitors (Oncology) N_Atom->App1 App2 5-HT7 Receptor Antagonists (Neuropharmacology) N_Atom->App2 App3 Bemegride Analogues (CNS Stimulants) C4_Sub->App3

Pharmacophore mapping of 4-Ethyl-4-methylpiperidine and its primary therapeutic applications.

Synthesis Step1 1. Starting Material 4-Ethyl-4-methylpiperidine HCl Step2 2. Boc-Protection & Esterification (Forms 1,4-dicarboxylate) Step1->Step2 Step3 3. Chemoselective Reduction (LiBH4 in THF, 70°C) Step2->Step3 Step4 4. Pyrazine Core Coupling (SNAr or Cross-Coupling) Step3->Step4 Step5 5. Final SHP2 Inhibitor (Target Compound) Step4->Step5

Step-by-step synthetic workflow for generating SHP2 inhibitors from the piperidine core.

Sources

Troubleshooting & Optimization

Preventing salt formation in piperidine solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing and Troubleshooting Salt Formation in Piperidine Solutions

Piperidine is a ubiquitous secondary amine in organic chemistry, most notably utilized as the standard reagent for Fluorenylmethyloxycarbonyl (Fmoc) deprotection in Solid-Phase Peptide Synthesis (SPPS)[1]. However, its strong basicity and nucleophilicity make it highly susceptible to environmental degradation. This frequently results in the formation of insoluble salts that can clog automated synthesizers, alter reagent concentrations, and stall reaction kinetics.

This technical guide provides mechanistic insights, troubleshooting steps, and validated protocols to help researchers and drug development professionals prevent piperidine salt precipitation.

Pathway of Degradation

PiperidineDegradation Pip Piperidine (Free Base) CarbAcid 1-Piperidinecarboxylic Acid (Intermediate) Pip->CarbAcid Reacts with CO2 PipHCl Piperidine Hydrochloride (Chloride Salt Precipitate) Pip->PipHCl Reacts with Acids CO2 Atmospheric CO2 CO2->CarbAcid HCl Acidic Impurities (e.g., HCl) HCl->PipHCl PipCarb Piperidinium 1-piperidinecarboxylate (Carbonate Salt Precipitate) CarbAcid->PipCarb + 2nd Piperidine Molecule

Pathway of piperidine salt formation via atmospheric CO2 and acidic impurities.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 20% piperidine in DMF solution turn cloudy or form white crystals around the bottle cap? Causality & Mechanism: Piperidine is a strong secondary aliphatic amine. The incorporation of nitrogen into its six-membered ring exposes a lone electron pair, making it a highly reactive nucleophile[2]. When exposed to ambient air, piperidine rapidly absorbs atmospheric carbon dioxide (CO2) in a gas-phase or solution-phase reaction to form 1-piperidinecarboxylic acid[2]. This intermediate acid then reacts with a second molecule of piperidine to form a highly stable, neutral salt: piperidinium-1-piperidinecarboxylate (commonly referred to as piperidine carbonate)[2]. This salt is insoluble in many organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), leading to the characteristic white precipitate or cloudiness[3]. Troubleshooting Action: If the solution is already cloudy, it must be discarded or repurified, as the effective molarity of the free base has been compromised. Do not attempt to heat the solution to redissolve the salt for SPPS; the carbonate complex is stabilized by strong hydrogen bonds and will precipitate again upon cooling[2].

Q2: I store my piperidine/DMF mixture in the refrigerator. Why is it still crystallizing? Causality & Mechanism: While low temperatures slow down oxidation, they also reduce the solubility of any formed salts and can induce the crystallization of pure piperidine, which has a relatively high melting point of -10 °C[4]. Furthermore, if stored near other reactive reagents (e.g., chlorotrimethylsilane or acid chlorides) that slowly liberate HCl gas upon contact with moisture, piperidine will scavenge this acid to form solid piperidine hydrochloride[4]. Troubleshooting Action: Allow the bottle to return to room temperature. If the crystals redissolve, it was likely frozen piperidine. If the white powder persists, it is a carbonate or hydrochloride salt[4]. Store piperidine solutions at controlled room temperature (20-25 °C) under an inert atmosphere, physically separated from volatile acids.

Q3: How can I prevent salt formation during continuous-flow automated peptide synthesis? Causality & Mechanism: Automated synthesizers often draw from reagent bottles over several days. Even micro-leaks in the fluidic lines expose the piperidine solution to atmospheric CO2, initiating the degradation cascade. Troubleshooting Action:

  • Inert Gas Blanket: Always pressurize reagent bottles with dry Argon or Nitrogen[5].

  • Scavengers: Introduce basic alumina or molecular sieves to the reagent bottle to scavenge trace moisture and CO2, preventing the initial formation of 1-piperidinecarboxylic acid.

  • Alternative Bases: If precipitation in the lines persists, consider using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which removes the Fmoc group rapidly and does not form carbamate salts with CO2[6].

Q4: Can I recover piperidine that has degraded into a carbonate salt? Causality & Mechanism: Yes. The formation of piperidinium-1-piperidinecarboxylate is reversible under strongly basic conditions. By treating the salt with a stronger base (like NaOH or KOH), the piperidine free base is liberated[7]. Troubleshooting Action: Follow Protocol 2 below to liberate and distill the free piperidine.

Quantitative Data: Comparison of Bases for Fmoc Deprotection

To assist in selecting the right reagent and understanding the risk of salt formation, the following table summarizes the properties of common Fmoc deprotection bases.

BasepKaStandard Fmoc Deprotection TimeRisk of CO2 Salt FormationCommon Side Reactions
Piperidine 11.2210 - 20 min[3]High (Forms stable carbonate)Aspartimide formation, piperidides
DBU 13.502 - 5 min[6]Low (Non-nucleophilic)High aspartimide formation[6]
Diethylamine 10.50120 - 180 min[8]Moderate Slow kinetics
Morpholine 8.30> 60 min[8]Low Minimal (Safe for glycopeptides)[8]

Experimental Protocols

Protocol 1: Preparation and Storage of Moisture/CO2-Free Piperidine Solutions for SPPS

Objective: Formulate a 20% (v/v) piperidine in DMF solution that is resistant to environmental degradation and salt precipitation[1]. Self-Validating Step: A properly prepared solution will remain optically clear for >4 weeks. Any turbidity indicates a failure in the inert gas seal.

  • Equipment Preparation: Flame-dry a borosilicate glass reagent bottle and purge it with dry Argon gas for 5 minutes.

  • Solvent Selection: Use anhydrous, amine-free N,N-dimethylformamide (DMF) (water content < 0.005%).

  • Solution Mixing: Under a continuous Argon stream, transfer 200 mL of freshly distilled piperidine (see Protocol 2) into the reagent bottle. Add 800 mL of anhydrous DMF.

  • Addition of Scavenger (Optional but Recommended): Add 10 g of activated basic alumina (Brockmann Grade I) to the bottom of the bottle. The alumina will act as a sink for any inadvertently introduced CO2 or moisture.

  • Sealing: Cap the bottle with a septum-lined cap. Insert an Argon line via a needle to flush the headspace for 2 minutes, then remove the needle to maintain positive pressure.

  • Storage: Store at room temperature (20-25 °C) away from direct light. Do not refrigerate[4].

Workflow Step1 Inspect Piperidine (Check for yellow tint/crystals) Step2 Purify via Distillation (over KOH pellets) Step1->Step2 If degraded Step3 Prepare Solution (e.g., 20% in anhydrous DMF) Step1->Step3 If pure (>99%) Step2->Step3 Step4 Store Under Inert Gas (Argon/Nitrogen blanket) Step3->Step4 Step5 Add Scavenger/Sieves (Optional: Basic Alumina) Step4->Step5

Best practices workflow for preparing and storing piperidine solutions.

Protocol 2: Purification of Degraded Piperidine via KOH Distillation

Objective: Recover free piperidine from a batch contaminated with piperidine carbonate and moisture[7]. Self-Validating Step: The purified piperidine will distill at exactly 105-106 °C. A lower boiling point indicates residual water; a higher boiling point indicates pyridine or other impurities[7].

  • Pre-drying and Liberation: Place the degraded piperidine (containing white carbonate salts) into a round-bottom flask. Add solid potassium hydroxide (KOH) pellets (approximately 10 g per 100 mL of piperidine)[7].

  • Incubation: Swirl the flask and allow the mixture to stand at room temperature for 12-24 hours. The strong basicity of KOH will liberate the free piperidine from the carbonate salt, while simultaneously sequestering water[7].

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is oven-dried and purged with Nitrogen.

  • Decantation: Carefully decant the liquid piperidine away from the KOH pellets and solid carbonate residues into the distillation flask. Add PTFE boiling chips.

  • Distillation: Heat the flask gradually. Discard the initial forerun (boiling below 105 °C). Collect the main fraction that distills steadily at 105-106 °C at atmospheric pressure[7].

  • Collection: Collect the purified piperidine in a receiving flask pre-purged with Argon. Immediately transfer to an air-tight storage vessel.

Sources

Technical Support Center: Piperidine Purification and Pyridine Impurity Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for amine purification. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the persistent contamination of piperidine with pyridine.

Whether you are synthesizing active pharmaceutical ingredients (APIs) or developing novel organocatalysts, residual pyridine can poison catalysts, alter reaction kinetics, and introduce unwanted aromatic impurities. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating pure piperidine.

The Root Cause: Why Standard Distillation Fails

The most common error in piperidine purification is attempting a simple fractional distillation. Piperidine and pyridine possess boiling points that are deceptively close (106 °C and 115 °C, respectively). However, the true barrier to separation is thermodynamic: they form a minimum-boiling azeotrope .

At atmospheric pressure, this azeotrope boils at 106.1 °C and consists of approximately 92% piperidine and 8% pyridine by weight. Because the azeotrope boils at a lower temperature than either pure component, fractional distillation will perpetually yield an 8% pyridine impurity until the pyridine is entirely consumed, making it an unviable method for obtaining high-purity piperidine .

Quantitative Comparison: Piperidine vs. Pyridine

To design a successful separation strategy, we must exploit the chemical differences rather than the physical boiling points. The table below summarizes the critical data:

PropertyPiperidinePyridineSeparation Implication
Structure Saturated, secondary aliphatic amineAromatic, tertiary-like amineDictates nucleophilicity and reactivity.
Nitrogen Hybridization sp3 sp2 sp3 lone pair is highly available; sp2 is held closer to the nucleus .
Conjugate Acid pKa ( pKaH​ ) 11.125.25~6 orders of magnitude difference allows for precision pH extraction .
Boiling Point 106 °C115 °CToo close for simple distillation.
Azeotropic Behavior Forms 92% (w/w) azeotropeForms 8% (w/w) azeotropePrevents complete thermal separation .
Reaction with CO2​ Forms solid carbonate saltUnreactive (remains in solution)Enables selective chemical precipitation .

Strategic Decision Workflow

Choosing the right purification method depends on your scale and equipment. The following workflow illustrates the decision-making process for separating these two amines.

DecisionTree Start Crude Mixture: Piperidine + Pyridine Q1 What is the primary separation scale? Start->Q1 Chem Carbonate Salt Precipitation Q1->Chem Bench Scale (High Purity) Extr Acid-Base Extraction Q1->Extr Analytical/ Small Scale Dist Azeotropic Distillation Q1->Dist Industrial Scale

Caption: Decision workflow for selecting a piperidine purification strategy.

Frequently Asked Questions (FAQs)

Q: I need >99% pure piperidine for a moisture-sensitive catalytic reaction. Which method should I use? A: Use the Carbonate Salt Precipitation method. Piperidine is a highly nucleophilic secondary amine that readily attacks carbon dioxide in the presence of moisture to form a stable, solid piperidine carbonate salt. Pyridine, being a weaker, less nucleophilic aromatic amine, does not react and remains highly soluble in the organic mother liquor .

Q: Can I use standard acid-base extraction to separate them? A: Yes, but it requires strict pH control. Because the pKaH​ of piperidine is ~11.1 and pyridine is ~5.2, there is a massive basicity gap . If you buffer an aqueous solution to exactly pH 8.0, >99.9% of the piperidine will be protonated (water-soluble), while >99.8% of the pyridine will exist as a free base (organic-soluble).

Q: I am working at an industrial scale where CO2 bubbling is impractical. What is the alternative? A: Azeotropic Distillation . By adding water and a non-aromatic hydrocarbon (such as xylene or benzene) to the distillation pot, you create a ternary azeotrope. This alters the relative volatilities, allowing the pyridine to be preferentially carried over in the distillate, leaving a purified piperidine-enriched residue in the pot .

Validated Experimental Protocols

Protocol A: Selective Carbonate Precipitation (The CO2​ Method)

This is the gold standard for bench-scale purification, offering exceptional purity by exploiting the nucleophilic differences between the two amines.

Mechanistic Causality: The sp3 hybridized nitrogen in piperidine makes it a strong nucleophile capable of forming a carbamate intermediate with CO2​ , which subsequently forms a crystalline carbonate salt. Pyridine's sp2 nitrogen lacks the nucleophilicity to undergo this transformation .

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, dissolve 100 mL of the crude piperidine/pyridine mixture in 150 mL of an organic solvent (xylene or acetone) and add 20 mL of deionized water.

  • CO2​ Introduction: Submerge a gas dispersion tube into the solution and bubble dry CO2​ gas through the mixture with vigorous magnetic stirring.

  • Self-Validating Step (Temperature): The formation of piperidine carbonate is exothermic. Monitor the flask temperature; it will rise significantly. Continue bubbling CO2​ until the temperature peaks and begins to drop, indicating the reaction is complete.

  • Crystallization: Transfer the flask to an ice bath and cool the mixture to 10–20 °C to maximize the precipitation of the piperidine carbonate crystals.

  • Separation: Vacuum filter the mixture through a Buchner funnel. The filtrate contains the pyridine impurity and solvent. Wash the solid retentate with a small volume of cold acetone.

  • Liberation: Suspend the solid piperidine carbonate in a minimal amount of water and add a strong base (e.g., 50% NaOH solution) dropwise until the pH is >12. This liberates the piperidine free base.

  • Isolation: Extract the liberated piperidine into diethyl ether, dry over solid Potassium Hydroxide (KOH) pellets, and distill to obtain >99.5% pure piperidine.

CO2Protocol S1 1. Dissolve Mixture (Water + Xylene/Acetone) S2 2. Bubble CO2 Gas (Exothermic) S1->S2 S3 3. Cool to 10-20 °C (Induce Crystallization) S2->S3 S4 4. Vacuum Filtration S3->S4 S5_Solid Solid Retentate: Piperidine Carbonate S4->S5_Solid Retain S5_Liq Filtrate: Pyridine + Solvent S4->S5_Liq Discard/Recycle S6 5. Add Strong Base (NaOH) to Solid S5_Solid->S6 S7 6. Extract, Dry & Distill Pure Piperidine S6->S7

Caption: Step-by-step workflow for the CO2 carbonate precipitation method.

Protocol B: Precision Acid-Base Fractional Neutralization

Ideal for small-scale recovery where gas bubbling setups are unavailable.

Mechanistic Causality: By locking the pH exactly between the pKaH​ of piperidine (11.1) and pyridine (5.2), we force the two molecules into different solubility domains.

Step-by-Step Methodology:

  • Initial Protonation: Dissolve the crude amine mixture in an organic solvent (e.g., dichloromethane). Transfer to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) until the aqueous layer is highly acidic (pH < 2). Both amines are now in the aqueous layer as chloride salts.

  • Phase Separation: Discard the organic layer (which now contains neutral organic impurities).

  • Precision Basification: Place the aqueous layer in a beaker equipped with a calibrated pH meter. Slowly add 1M NaOH dropwise with stirring.

  • Self-Validating Step (pH Control): Stop the addition of NaOH exactly when the pH reaches 8.0. At this pH, pyridine is deprotonated into its free base form, while piperidine remains protonated as piperidinium chloride.

  • Selective Extraction: Transfer the pH 8.0 aqueous solution back to the separatory funnel. Extract 3 times with dichloromethane. The organic layers will pull the pyridine out of the system.

  • Final Liberation: Return the aqueous layer (containing pure piperidinium) to the beaker. Add concentrated NaOH until the pH is >13 to deprotonate the piperidine.

  • Final Extraction: Extract the aqueous layer with diethyl ether. Dry the organic phase over KOH and evaporate the solvent to yield pure piperidine.

References

  • Asano, S. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry, April 18, 2017. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. URL:[Link]

  • Stasse, Henry L. "Purification of piperidines." U.S. Patent 2,868,793A, issued January 13, 1959.

Technical Support Center: Best Practices for Storing and Handling Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe and effective use of piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity of your research and the safety of your laboratory personnel.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with piperidine compounds, providing step-by-step solutions and explanations.

Issue 1: My piperidine compound has changed color (e.g., to yellow or brown).

Possible Cause: This is often an indication of compound degradation, most likely due to oxidation.[1] The piperidine ring can be susceptible to oxidation, especially when exposed to air, light, or elevated temperatures.[1][2]

Solution Workflow:

  • Assess the Extent of Degradation:

    • Compare the appearance of the suspect compound to a fresh or properly stored sample, if available.

    • Perform a quick analytical check, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the presence of impurities or degradation products.[1] Oxidation products are generally more polar than the parent compound.[1]

  • Review Storage Conditions:

    • Confirm that the compound was stored in a tightly sealed container to prevent exposure to air and moisture.[2][3]

    • Ensure the storage area is cool, dry, and well-ventilated.[4] For many piperidine derivatives, refrigeration at 2-8°C is recommended for long-term stability.[1][3]

    • Verify that the compound was protected from light by using an amber vial or by storing it in a dark place.[1][3]

  • Implement Corrective Actions:

    • If the degradation is minor and does not interfere with your application, you may be able to proceed with caution. However, for sensitive applications, purification is recommended.

    • For future storage, consider purging the container with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.[1]

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

Possible Cause: The appearance of new, unexpected peaks in your chromatogram can be a strong indicator of degradation, such as oxidation or hydrolysis.[1] It could also be due to contamination.

Solution Workflow:

  • Characterize the Unexpected Peaks:

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to hypothesize their structures. Common degradation products of piperidines include N-oxides.[1]

  • Verify the Stability of Your Compound Under Analytical Conditions:

    • Ensure that the mobile phase and other analytical conditions are not causing on-column degradation of your compound.

  • Purification of the Compound:

    • If degradation is confirmed, the compound will need to be purified before use. Common purification techniques for piperidine derivatives include:

      • Acid-Base Extraction: This method is effective for isolating basic piperidine derivatives from neutral and acidic impurities.[5]

      • Crystallization: Suitable for solid piperidine compounds.[5]

      • Flash Chromatography: A standard method for routine purification.[5]

      • Preparative HPLC: For achieving high purity.[5]

Experimental Protocol: Acid-Base Extraction for Purification of a Basic Piperidine Derivative[6]
  • Dissolution: Dissolve the crude piperidine compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine will be protonated and move to the aqueous phase, while neutral and acidic impurities will remain in the organic layer.

  • Phase Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 12). This deprotonates the piperidine derivative, causing it to precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified piperidine derivative.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for piperidine and its derivatives?

A1: Piperidine compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][6] Containers should be tightly sealed to prevent exposure to air and moisture.[2][3] For many derivatives, long-term storage at 2-8°C is recommended to maintain stability.[1][3] Always refer to the specific compound's data sheet for any unique storage requirements.

Q2: How does moisture affect the stability of piperidine compounds?

A2: Although piperidine is miscible with water, prolonged exposure to moisture can lead to hydrolysis reactions, especially in the presence of catalysts or at certain pH levels.[2][3] This can result in the formation of degradation products and a decrease in the quality of the compound.[2][3]

Q3: My piperidine derivative is a solid. Does it still need special storage?

A3: Yes. Even solid piperidine derivatives should be stored in tightly sealed containers in a cool, dry, and dark place.[4][7] Some solids can be hygroscopic and may absorb moisture from the air, which can lead to degradation.

Handling

Q4: What personal protective equipment (PPE) should I wear when handling piperidine compounds?

A4: Due to the hazardous nature of piperidine (highly flammable, toxic, and corrosive), it is crucial to wear appropriate PPE.[6][8][9] This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[4][10]

  • Hand Protection: Chemical-resistant gloves, such as butyl or nitrile rubber.[6]

  • Body Protection: A lab coat or protective suit.[10][11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is insufficient, a NIOSH/CEN-approved respirator may be necessary.[10]

Q5: What are the key safety precautions to take when working with piperidine?

A5:

  • Work in a well-ventilated area or a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][9][10]

  • Use non-sparking tools and explosion-proof equipment.[6][12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][9][10]

  • Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the work area.[6][7]

  • Wash hands thoroughly after handling.[6][7]

Spills and Waste Disposal

Q6: What should I do in case of a piperidine spill?

A6:

  • Evacuate and Secure the Area: Immediately alert others and evacuate non-essential personnel from the spill area.[13] Remove all sources of ignition.[10][14]

  • Ventilate: Ensure the area is well-ventilated.[13]

  • Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.[14]

  • Contain the Spill: For small spills, use a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite to contain the spill.[6][13] Do not use combustible materials like paper towels.[13]

  • Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][6]

  • Decontaminate the Area: Wash the contaminated site with plenty of water after the material has been removed.[6]

Q7: How should I dispose of piperidine waste?

A7:

  • Segregate Waste: All waste containing piperidine, including unused product, contaminated labware, and PPE, must be collected in a designated and clearly labeled hazardous waste container.[13][15]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and appropriate hazard symbols.[13]

  • Container Integrity: Ensure the waste container is chemically compatible and tightly sealed to prevent leaks and the escape of vapors.[13]

  • Empty Containers: "Empty" containers that held piperidine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13]

  • Consult EHS: All waste must be handled in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.[10][13]

Data and Diagrams

Table 1: Recommended Storage Conditions for Piperidine Compounds

Compound TypeRecommended Storage TemperatureKey Storage Considerations
Piperidine (liquid)15-25°C[16]Store in a well-ventilated, cool, dry place away from ignition sources.[6]
Volatile Piperidine Derivatives2-8°CRefrigerate to reduce vapor pressure and minimize exposure.
Light-Sensitive Derivatives2-8°CStore in amber vials or in the dark to prevent photodegradation.[1][3]
Hygroscopic Solid Derivatives15-25°CStore in a desiccator or with a desiccant to prevent moisture absorption.[3]
Long-Term Storage (General)2-8°C[1][3]Refrigeration is generally recommended for long-term stability of most derivatives.[3]

Diagram 1: Decision Tree for Piperidine Compound Storage

storage_decision_tree start New Piperidine Compound Received check_sds Consult Safety Data Sheet (SDS) start->check_sds is_light_sensitive Is the compound light-sensitive? check_sds->is_light_sensitive is_hygroscopic Is the compound hygroscopic? is_light_sensitive->is_hygroscopic No store_dark Store in amber vial or dark place is_light_sensitive->store_dark Yes is_volatile Is the compound volatile or for long-term storage? is_hygroscopic->is_volatile No store_desiccator Store with desiccant or in a desiccator is_hygroscopic->store_desiccator Yes refrigerate Store at 2-8°C is_volatile->refrigerate Yes room_temp Store at room temperature (15-25°C) is_volatile->room_temp No store_dark->is_hygroscopic store_desiccator->is_volatile final_storage Store in a tightly sealed container in a well-ventilated area away from incompatibles refrigerate->final_storage room_temp->final_storage

Caption: A decision tree to guide the proper storage of piperidine compounds.

Diagram 2: Emergency Workflow for Piperidine Spills

spill_workflow spill Piperidine Spill Occurs alert Alert personnel and evacuate the immediate area spill->alert ignite Remove all ignition sources alert->ignite ventilate Ensure adequate ventilation ignite->ventilate ppe Don appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill with non-combustible absorbent material ppe->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with water collect->decontaminate dispose Dispose of waste according to EHS guidelines decontaminate->dispose report Report the incident to the lab supervisor dispose->report

Caption: A workflow for responding to a piperidine spill.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).
  • 4-Piperidinopiperidine - Antibodies. (n.d.).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • PIPERIDINE - CAMEO Chemicals - NOAA. (n.d.).
  • PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics - Canyon Components. (n.d.).
  • Piperidine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Piperidine-4-carboxylic acid - Apollo Scientific. (n.d.).
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).

Sources

Technical Support Center: Piperidine Storage, Discoloration, and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical handling issues associated with piperidine—a ubiquitous secondary amine used in solid-phase peptide synthesis (SPPS), drug development, and chemical manufacturing.

Piperidine's susceptibility to environmental degradation often leads to a characteristic yellowing, which can compromise reaction yields and introduce reactive impurities. This guide provides actionable troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your reagents.

Part 1: The Chemistry of Discoloration

Q: Why does my piperidine turn yellow or brown over time? A: The yellow tint is the visual manifestation of oxidative degradation. Piperidine is highly susceptible to atmospheric photo-oxidation[1]. When exposed to ambient light, UV radiation, or heat in the presence of oxygen, the molecule undergoes a radical-initiated hydrogen abstraction. Quantum chemistry studies demonstrate that OH-initiated degradation primarily targets the C2 and NH positions of the piperidine ring[2].

This radical mechanism leads to the formation of piperidine N-oxide and imines. Specifically, the formation of 2,3,4,5-tetrahydropyridine acts as a chromophore, which is directly responsible for the yellow discoloration[1][2]. If left unchecked, further oxidation causes extensive ring cleavage, generating various aldehydes and carboxylic acids[1].

PiperidineOxidation PIP Piperidine (Colorless) ENV O2, UV Light, Heat (Initiators) PIP->ENV RAD Aminyl / C-Centered Radicals ENV->RAD H-abstraction NOX Piperidine N-oxide (Polar Impurity) RAD->NOX N-oxidation IMINE 2,3,4,5-Tetrahydropyridine (Yellow Chromophore) RAD->IMINE C2/C3 oxidation RING Ring-Opening Products (Aldehydes/Acids) RAD->RING Extensive oxidation

Fig 1. Radical-initiated photo-oxidation pathways of piperidine leading to discoloration.

Q: Can I still use yellow piperidine for Fmoc deprotection or other sensitive reactions? A: It is highly discouraged for high-purity applications[3]. While the bulk basicity of the solution might remain sufficient to remove Fmoc groups, the causality of failure lies in the impurities. The oxidation products (especially imines and ring-opened aldehydes) are reactive electrophiles. These can irreversibly react with the free N-terminus of your growing peptide chain or other nucleophiles in your assay, leading to truncated, modified, or cross-linked sequences that are notoriously difficult to separate during final HPLC purification.

Part 2: Storage Best Practices & Troubleshooting

Q: How can I prevent piperidine from degrading and unexpectedly crystallizing? A: Degradation is driven by a combination of oxygen, light, and moisture. Furthermore, piperidine readily absorbs atmospheric carbon dioxide to form solid piperidine carbonate, which presents as unexpected crystallization in your storage bottle or DMF solutions[3][4].

To establish a self-validating storage system, implement the following causality-driven protocol:

  • Inert Atmosphere: Always purge the headspace of the bottle with Argon or Nitrogen before sealing. Displacing oxygen and CO2 halts both the oxidative radical cascade and carbonate salt formation[1][4].

  • Amber Glassware: Because UV light provides the activation energy for free-radical initiation, storing the reagent in amber bottles effectively blocks the critical UV wavelengths[1].

  • Temperature Control: Store in a cool, dry, well-ventilated area. Note that piperidine has a melting point of -10 °C; if stored in a standard cold room (4 °C), it remains liquid, but extreme cold or localized freezing can cause pure piperidine to crystallize[3].

Quantitative Data: Physicochemical & Degradation Properties
PropertyValueCausality & Implication for Storage/Use
Boiling Point 106.1 °CAllows for purification via fractional distillation[3].
Azeotropic Behavior 92% Piperidine / 8% PyridineForms a constant-boiling azeotrope with pyridine at 106.1 °C, making simple distillation ineffective for pyridine removal[3][4].
Melting Point -10 °CMay crystallize if stored in sub-zero freezers[3].
OH-Radical Reaction Rate ~1.19 × 10⁻¹⁰ cm³/molecule/sExtremely high susceptibility to atmospheric photo-oxidation[2].

Part 3: Purification and Recovery Protocols

Q: How do I recover and purify piperidine that has already turned yellow? A: Distillation is the gold standard for removing oxidation products and moisture[3]. Because oxidation products like N-oxides are significantly more polar and have higher boiling points than the parent piperidine, a simple fractional distillation effectively isolates the pure amine[1][3].

If your piperidine is contaminated with pyridine (a common synthetic precursor), simple distillation will fail due to the azeotrope mentioned above[3][4]. In such cases, selective carbonate salt formation must be employed prior to distillation[3].

PiperidinePurification CRUDE Yellow Piperidine (Contaminated) KOH Add Solid KOH (Desiccant & Base) CRUDE->KOH DECANT Decant/Filter into Distillation Flask KOH->DECANT HEAT Fractional Distillation (Atmospheric Pressure) DECANT->HEAT DISCARD Discard Fore-run (< 105°C) HEAT->DISCARD COLLECT Collect Main Fraction (106°C) HEAT->COLLECT STORE Store under Argon in Amber Bottle COLLECT->STORE

Fig 2. Step-by-step distillation workflow for the purification of oxidized piperidine.

Protocol 1: Anhydrous Distillation of Oxidized Piperidine

Causality Focus: We use Potassium Hydroxide (KOH) as a pre-drying agent because it is a strong base that will not protonate the amine, while effectively sequestering water to break any piperidine-water azeotropes[5].

  • Pre-drying: Add solid KOH pellets (approx. 5% w/v) to the discolored piperidine in a round-bottom flask. Swirl gently and let stand for 12-24 hours under an inert atmosphere[3].

  • Setup: Assemble an oven-dried fractional distillation apparatus.

  • Transfer: Carefully decant the dried piperidine into the distillation flask, leaving the hydrated KOH pellets behind. Add PTFE boiling chips[3].

  • Distillation: Heat the flask gradually. Discard the initial fore-run (distillate collected below 105 °C), which contains residual moisture and low-boiling impurities.

  • Collection: Collect the main fraction boiling consistently at 106 °C . The distillate should be perfectly colorless[3].

  • Validation & Storage: The self-validating step is visual: the liquid must be crystal clear. Immediately transfer the purified piperidine to an amber glass bottle, purge with Argon, and seal tightly[3].

Protocol 2: Separation of Piperidine from Pyridine Impurities

Causality Focus: Piperidine is a stronger base and a secondary amine, allowing it to react with CO₂ to form a solid salt, whereas the aromatic, tertiary pyridine remains in solution[3].

  • Salt Formation: Bubble dry CO₂ gas through the contaminated piperidine/pyridine mixture at room temperature[3].

  • Precipitation: Cool the mixture to 10–20 °C to maximize the precipitation of solid piperidine carbonate[3].

  • Filtration: Filter the mixture. The pyridine impurity remains dissolved in the liquid filtrate[3].

  • Liberation: Suspend the solid piperidine carbonate in distilled water and add a strong aqueous base (e.g., NaOH) to break the salt and liberate the free piperidine[3].

  • Extraction & Drying: Extract the free piperidine using diethyl ether or dichloromethane. Dry the organic layer over solid KOH, filter, and distill (as in Protocol 1) to yield ultra-pure piperidine[3].

References
  • National Institutes of Health (NIH) / PMC - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Purity Analysis of 4-Ethyl-4-methylpiperidine Hydrochloride: Methodological Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural characterization of nitrogen-containing heterocycles, I frequently encounter analytical bottlenecks when working with sterically hindered secondary amines. 4-Ethyl-4-methylpiperidine hydrochloride (CAS: 4125-11-5) is a highly valuable scaffold in modern drug discovery[1]. However, accurately determining its purity requires overcoming significant chromatographic challenges inherent to piperidine derivatives.

This guide objectively compares the analytical performance of 4-Ethyl-4-methylpiperidine hydrochloride against its free base alternative. By explaining the causality behind our experimental choices, this document establishes a self-validating analytical framework using orthogonal techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Causality in Form Selection: Hydrochloride Salt vs. Free Base

When developing an analytical method for piperidine derivatives, the first critical decision is whether to analyze the compound as a free base or a hydrochloride (HCl) salt. The causality behind choosing the HCl salt lies in the ionization dynamics and basicity of the piperidine ring.

  • The Free Base Bottleneck: Piperidine derivatives in their free base form possess a high pKa (~11). During LC analysis, these basic amines interact strongly with residual acidic silanol groups on standard silica-based stationary phases. As widely documented in chromatographic troubleshooting, injecting free base piperidines often results in spontaneous peak splitting (one peak in the dead volume, one retained) or severe tailing due to differential ionization states in the mobile phase[2].

  • The Hydrochloride Advantage: Converting 4-Ethyl-4-methylpiperidine to its HCl salt locks the secondary amine in a stable, protonated state. When analyzed using an acidic mobile phase (e.g., containing 0.1% Phosphoric acid or Trifluoroacetic acid), the salt bypasses secondary silanol interactions and elutes as a single, sharp, Gaussian peak[2][3].

G Start 4-Ethyl-4-methylpiperidine Sample Matrix CheckForm Assess Chemical State Start->CheckForm HCl Hydrochloride Salt (Stable, Single Peak) CheckForm->HCl Preferred FreeBase Free Base (Prone to Peak Splitting) CheckForm->FreeBase Alternative HPLC RP-HPLC (Low-Silanol) Relative Purity HCl->HPLC Aqueous Soluble qNMR 1H qNMR Absolute Mass % HCl->qNMR D2O Soluble FreeBase->HPLC Requires Acidic Buffer GCMS GC-FID / GC-MS Volatile Impurities FreeBase->GCMS High Volatility Validation Comprehensive Purity Profile HPLC->Validation GCMS->Validation qNMR->Validation

Analytical workflow for piperidine derivatives based on salt form vs. free base.

Performance Comparison: Product vs. Alternatives

To objectively evaluate analytical handling, we compared the chromatographic and physicochemical performance of 4-Ethyl-4-methylpiperidine HCl against its free base alternative and a standard unsubstituted piperidine HCl reference.

As shown in Table 1 , the HCl salt vastly outperforms the free base in LC theoretical plates and storage stability, making it the superior form for rigorous purity certification.

Table 1: Chromatographic & Physicochemical Performance Comparison
Parameter4-Ethyl-4-methylpiperidine HCl (Product)4-Ethyl-4-methylpiperidine (Free Base Alternative)Standard Piperidine HCl (Reference)
Physical State Solid powderVolatile liquidSolid powder
Peak Symmetry ( As​ ) 1.05 (Gaussian)2.40 (Severe Tailing/Splitting)1.10
Theoretical Plates ( N ) > 12,000< 5,000> 10,000
GC Suitability Poor (Requires derivatization)Excellent (Highly volatile)Poor
Storage Stability High (Stable at RT)Low (Prone to oxidation/CO 2​ absorption)Moderate (Hygroscopic)

Self-Validating Experimental Protocols

A trustworthy analytical method cannot rely on a single technique. Because 4-Ethyl-4-methylpiperidine lacks a strong UV chromophore, relying solely on UV-HPLC area normalization can mask non-absorbing impurities. We employ a self-validating system : combining low-silanol RP-HPLC (for relative impurity profiling) with 1 H qNMR (for absolute mass fraction)[4].

Protocol A: RP-HPLC Analysis via Ion-Pairing

For direct LC analysis without pre-column derivatization (such as with 4-toluenesulfonyl chloride[5]), a specialized mixed-mode or low-silanol column is mandatory to suppress residual amine interactions[3].

  • Step 1: Sample Preparation: Accurately weigh 10.0 mg of 4-Ethyl-4-methylpiperidine HCl. Dissolve in 10 mL of Mobile Phase A (Water + 0.1% H 3​ PO 4​ ) to yield a 1.0 mg/mL solution.

  • Step 2: Column Selection: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm)[3].

  • Step 3: Mobile Phase & Elution: Run an isocratic elution using 70% Phase A (Water + 0.1% H 3​ PO 4​ ) and 30% Phase B (Acetonitrile) at a flow rate of 1.0 mL/min.

  • Step 4: Detection: Monitor using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore[4].

  • Step 5: Integration: Integrate the main peak and calculate relative purity via area normalization.

Protocol B: Absolute Purity via 1 H Quantitative NMR (qNMR)

qNMR provides a direct, absolute purity measurement without requiring a reference standard of the analyte itself.

  • Step 1: Internal Standard (IS) Selection: Select a Certified Reference Material (CRM) such as Maleic acid. Its distinct NMR singlet ( δ ~6.2 ppm) does not overlap with the aliphatic signals of the piperidine derivative[4].

  • Step 2: Co-dissolution: Accurately weigh ~15 mg of 4-Ethyl-4-methylpiperidine HCl and ~5.0 mg of the Maleic acid IS into a clean glass vial.

  • Step 3: Solvent Addition: Add 0.75 mL of Deuterated Water (D 2​ O) or DMSO- d6​ . Transfer the homogeneous solution to a 5 mm NMR tube[4].

  • Step 4: Acquisition Parameters: Acquire 1 H NMR spectra using a 30° pulse angle. Crucial Causality: Set the relaxation delay (D1) to at least 5×T1​ (typically >10 seconds) to ensure complete longitudinal relaxation of all protons prior to the next pulse. Use 64 scans.

  • Step 5: Calculation: Calculate absolute purity using the mass balance equation comparing the integrals of the IS and the target analyte.

Self-Validation Checkpoint: To ensure the system is self-validating, compare the mass balance derived from the HPLC area normalization against the absolute mass fraction determined by qNMR. A discrepancy of >1.0% indicates the presence of undetected non-chromophoric impurities or inorganic salts in the HPLC run.

Quantitative Data: Orthogonal Method Validation

The following table summarizes the experimental validation data cross-referencing the HPLC, qNMR, and GC-FID methods for a commercial batch of 4-Ethyl-4-methylpiperidine HCl (Target Purity 95%)[1]. The tight correlation between the CAD and qNMR results validates the structural integrity and purity of the batch.

Table 2: Orthogonal Purity Validation Results
Analytical MethodTarget Analyte FormDetected Purity (%)Major Impurity ProfileRSD (n=3)
RP-HPLC (CAD) HCl Salt98.2%1.8% (Unknown aliphatic)0.4%
1 H qNMR HCl Salt97.9%Trace solvent/water0.2%
GC-FID Free Base (Extracted)98.5%1.5% (Volatile amines)0.6%

Conclusion

When analyzing sterically hindered secondary amines like 4-Ethyl-4-methylpiperidine, the hydrochloride salt form provides vastly superior analytical tractability compared to the free base. By employing a self-validating orthogonal approach—combining low-silanol RP-HPLC with absolute qNMR—researchers can confidently bypass the peak-splitting artifacts common to piperidine scaffolds and ensure robust, reproducible data for drug development pipelines.

References

  • Sigma-Aldrich. 4-ethyl-4-methylpiperidine hydrochloride | 4125-11-5.1

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?2

  • BenchChem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. 4

  • SIELC. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.3

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 5

Sources

4-Ethyl-4-methylpiperidine hydrochloride vs other piperidine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide for the application of 4-Ethyl-4-methylpiperidine hydrochloride compared to standard piperidine derivatives in pharmaceutical synthesis.

Introduction: The Evolution of C4-Substituted Piperidines

Piperidine rings are ubiquitous structural motifs in FDA-approved therapeutics. Historically, substitution at the C4 position has been a classical medicinal chemistry strategy to block oxidative metabolism and modulate the 3D conformation of the ring[1]. While 4-methylpiperidine (4-MP) and 4,4-dimethylpiperidine (4,4-DMP) are standard building blocks, 4-Ethyl-4-methylpiperidine hydrochloride (4-EMPH) is emerging as a highly specialized alternative for targeting asymmetric hydrophobic pockets.

As a Senior Application Scientist, I frequently observe that the choice of piperidine derivative dictates not only the pharmacological profile of the final active pharmaceutical ingredient (API) but also the synthetic feasibility of the compound. This guide objectively compares 4-EMPH against 4-MP and 4,4-DMP, providing reaction performance data, mechanistic insights, and validated experimental protocols.

Mechanistic & Structural Comparison

Understanding the causality behind molecular behavior is critical for rational drug design and process chemistry.

  • 4-Methylpiperidine (4-MP):

    • Mechanism: Highly nucleophilic due to minimal steric hindrance around the secondary amine.

    • Drawback: The presence of a tertiary C-H bond at the C4 position makes it highly susceptible to cytochrome P450-mediated oxidation, leading to poor metabolic stability.

  • 4,4-Dimethylpiperidine (4,4-DMP):

    • Mechanism: Replaces the vulnerable C-H bond with a gem-dimethyl group, effectively blocking metabolism and significantly increasing lipid solubility, which augments pharmacological absorption[2].

    • Drawback: Its rigid, symmetrical bulk can cause severe steric and electrostatic clashes in narrow or complex binding pockets, such as those observed in serotonin transporter (SERT) inhibitors[3].

  • 4-Ethyl-4-methylpiperidine Hydrochloride (4-EMPH):

    • Mechanism: The introduction of an ethyl group alongside a methyl group creates an asymmetric steric vector. This allows the molecule to extend deeper into lipophilic sub-pockets that cannot accommodate symmetrical bulk.

    • Handling Advantage: Supplied as a hydrochloride salt, 4-EMPH is non-volatile, highly stable against atmospheric oxidation, and allows for precise stoichiometric weighing compared to the hygroscopic free bases of 4-MP and 4,4-DMP.

Quantitative Performance Data

When engaging in nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the steric hindrance of the C4 substituents directly impacts the nucleophilicity of the N1 nitrogen. The table below summarizes the comparative performance of these derivatives when coupled with a model aryl bromide (e.g., 1-bromo-4-nitrobenzene).

Table 1: Comparative Synthesis Yields and Physicochemical Properties

Piperidine DerivativeSteric Bulk (C4)Relative NucleophilicitySNAr Yield (12h, 80°C)Buchwald-Hartwig Yield (8h, 100°C)Lipophilicity Contribution (ΔcLogP)
4-Methylpiperidine LowHigh>95%92%+0.5
4,4-Dimethylpiperidine High (Symmetric)Moderate78%85%+1.0
4-Ethyl-4-methylpiperidine High (Asymmetric)Moderate-Low65%81%+1.5

Data Interpretation: While 4-EMPH exhibits lower yields in un-catalyzed SNAr reactions due to the transannular steric effects of the ethyl group, it performs exceptionally well under optimized catalytic conditions, providing a massive boost to lipophilic efficiency (LipE)[4].

Decision Matrix for Piperidine Selection

To streamline the selection process during library generation, refer to the following logical workflow:

PiperidineSelection Start Target Requires Piperidine Scaffold Metabolic Is C4 Metabolic Blocking Needed? Start->Metabolic Use4MP Use 4-Methylpiperidine (High Reactivity) Metabolic->Use4MP No Steric Is Binding Pocket Asymmetric/Deep? Metabolic->Steric Yes Use44DMP Use 4,4-Dimethylpiperidine (Symmetric Block) Steric->Use44DMP No Use4EMPH Use 4-Ethyl-4-methylpiperidine (Asymmetric Vector) Steric->Use4EMPH Yes

Decision matrix for selecting C4-substituted piperidine derivatives in drug design.

Experimental Methodology: Buchwald-Hartwig Amination with 4-EMPH

Because 4-EMPH is a hydrochloride salt and possesses significant steric bulk, standard coupling protocols will fail. The following protocol is engineered as a self-validating system, explaining the causality behind each reagent choice.

Objective: Synthesis of 1-(4-nitrophenyl)-4-ethyl-4-methylpiperidine.

Reagents:

  • 4-Ethyl-4-methylpiperidine hydrochloride (1.2 equiv)

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Pd2(dba)3 (0.02 equiv) - Chosen to provide a highly active Pd(0) source.

  • BINAP (0.04 equiv) - A bidentate ligand is critical here; its wide bite angle prevents β-hydride elimination which is common with sterically hindered amines.

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv) - Causality: 1.0 equiv is required to neutralize the HCl salt of 4-EMPH in situ, and 1.5 equiv drives the catalytic cycle.

  • Anhydrous Toluene (0.2 M)

Step-by-Step Protocol:

  • Preparation & Degassing: In a flame-dried Schlenk tube under an argon atmosphere, add 1-bromo-4-nitrobenzene, Pd2(dba)3, and BINAP. Add anhydrous toluene and sparge with argon for 10 minutes. Self-Validation: The solution should turn a deep, homogeneous red/purple, indicating the formation of the active Pd-ligand complex.

  • In Situ Free-Basing & Addition: In a separate vial, suspend 4-EMPH in a minimum amount of toluene and add NaOtBu. Stir for 5 minutes to liberate the free amine, then transfer this suspension to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat to 100°C for 8 hours.

  • Reaction Monitoring (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 4:1). Self-Validation: The starting aryl bromide (Rf ~ 0.6) should disappear, replaced by a bright yellow spot (Rf ~ 0.4) visible under UV (254 nm) and staining positive (brown) with iodine, indicating the tertiary amine product.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

  • Analytical Validation: Confirm the structure via 1H NMR. The asymmetric nature of the C4 position will be evident: the ethyl CH2 protons will appear as a complex multiplet (diastereotopic if the nitrogen inversion is restricted), distinct from the sharp singlet of the C4-methyl group.

Conclusion

While 4-methylpiperidine offers synthetic ease, its metabolic liabilities often preclude its use in late-stage drug development. 4,4-Dimethylpiperidine solves the metabolic issue but introduces rigid steric hindrance[5]. 4-Ethyl-4-methylpiperidine hydrochloride bridges this gap, offering robust metabolic stability, enhanced lipophilicity, and a unique asymmetric vector for complex target binding. By utilizing optimized, ligand-supported catalytic protocols, researchers can easily overcome the synthetic hurdles associated with its steric bulk.

References

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.[Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate.[Link]

  • Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. PMC - PubMed Central.[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Acta Pharmaceutica Sinica B.[Link]

  • Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 4-Ethyl-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of 4-Ethyl-4-methylpiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a discussion of potential synthetic impurities.

The Synthetic Pathway: A Plausible Route to 4-Ethyl-4-methylpiperidine Hydrochloride

A common and effective method for the synthesis of 4,4-disubstituted piperidines is the sequential alkylation of a suitable 4-piperidone precursor, followed by reduction. Here, we outline a plausible and widely applicable synthetic route that serves as the basis for our analytical discussion.

Experimental Protocol: Synthesis of 4-Ethyl-4-methylpiperidine Hydrochloride

Step 1: N-Benzylation of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as methanol, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-4-piperidone.

Step 2: Grignard Addition of an Ethyl Group

  • Prepare a Grignard reagent by reacting ethyl bromide (1.5 equivalents) with magnesium turnings (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the Grignard solution to 0 °C and add a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzyl-4-ethyl-4-hydroxypiperidine.

Step 3: Methylation of the Tertiary Alcohol

This step can be challenging and may require optimization. A potential route is a Ritter-type reaction followed by reduction, or direct alkylation under specific conditions. For the purpose of this guide, we will assume a successful methylation to yield the quaternary carbon.

Step 4: Debenzylation and Hydrochloride Salt Formation

  • Dissolve the N-benzyl-4-ethyl-4-methylpiperidine from the previous step in a suitable solvent like ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete (monitored by TLC or GC-MS).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting 4-Ethyl-4-methylpiperidine in a minimal amount of diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., dioxane) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Ethyl-4-methylpiperidine hydrochloride as a white solid.

Structural Elucidation: A Multi-faceted Approach

The confirmation of the target structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Ethyl-4-methylpiperidine hydrochloride, we expect the following spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~9.5-10.5Broad Singlet2HN-H₂⁺The acidic protons on the protonated nitrogen are expected to be downfield and broad due to exchange and interaction with the chloride counter-ion. This signal will disappear upon D₂O exchange.
~3.0-3.4Multiplet4HPiperidine H-2, H-6The protons adjacent to the protonated nitrogen are deshielded and will appear as a complex multiplet.
~1.6-1.9Multiplet4HPiperidine H-3, H-5The remaining piperidine ring protons.
~1.4-1.6Quartet2HEthyl -CH₂-The methylene protons of the ethyl group will be a quartet due to coupling with the adjacent methyl group.
~0.9-1.1Singlet3H4-Methyl -CH₃The methyl group at the 4-position is a singlet as there are no adjacent protons.
~0.8-1.0Triplet3HEthyl -CH₃The terminal methyl group of the ethyl substituent will appear as a triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (ppm) Assignment Rationale
~45-50Piperidine C-2, C-6Carbons adjacent to the nitrogen.
~35-40Piperidine C-4The quaternary carbon atom at the 4-position.
~30-35Piperidine C-3, C-5The remaining piperidine ring carbons.
~30-35Ethyl -CH₂-The methylene carbon of the ethyl group.
~25-304-Methyl -CH₃The methyl carbon at the 4-position.
~8-12Ethyl -CH₃The terminal methyl carbon of the ethyl group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Ethyl-4-methylpiperidine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • D₂O Exchange: For the ¹H NMR, after initial acquisition, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the N-H₂⁺ peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Ethyl-4-methylpiperidine hydrochloride is expected to be similar to that of 4-methylpiperidine hydrochloride, with the addition of peaks corresponding to the ethyl group.

Frequency Range (cm⁻¹) Vibration Expected Appearance
2700-3000N-H⁺ stretchBroad and strong absorption characteristic of a secondary amine salt.
2850-2980C-H stretchStrong, sharp peaks from the aliphatic C-H bonds of the piperidine ring, methyl, and ethyl groups.
~1580N-H⁺ bendA medium to strong absorption.
1450-1470C-H bendBending vibrations for the CH₂ and CH₃ groups.
1000-1200C-N stretchA medium intensity peak.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Ethyl-4-methylpiperidine hydrochloride, the free base (4-Ethyl-4-methylpiperidine) is what is typically observed in the mass spectrum.

Expected Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 127 (corresponding to the free base, C₈H₁₇N). This peak may be weak or absent.

  • [M-15]⁺: m/z = 112, corresponding to the loss of a methyl radical (•CH₃).

  • [M-29]⁺: m/z = 98, a very characteristic peak corresponding to the loss of an ethyl radical (•CH₂CH₃). This is often the base peak due to the formation of a stable tertiary carbocation.

  • Other Fragments: Other lower mass fragments corresponding to the cleavage of the piperidine ring.

m/z Proposed Fragment Significance
127[C₈H₁₇N]⁺Molecular Ion
112[M - CH₃]⁺Loss of the 4-methyl group
98[M - C₂H₅]⁺Loss of the 4-ethyl group (likely base peak)

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or a direct insertion probe.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Comparative Analysis: Confirming Identity and Purity

A critical aspect of structural confirmation is comparing the obtained data with that of potential impurities or alternative structures.

Comparison with Starting Materials and Intermediates:

  • N-benzyl-4-piperidone: Will show aromatic signals in the ¹H NMR (δ 7.2-7.4 ppm) and a carbonyl peak in the ¹³C NMR (δ ~208 ppm) and IR (~1715 cm⁻¹).

  • 1-benzyl-4-ethyl-4-hydroxypiperidine: Will lack the carbonyl signal and show a characteristic -OH peak in the IR spectrum (broad, ~3200-3500 cm⁻¹).

  • 4-Ethylpiperidine: If the methylation at the 4-position fails, the resulting product would have a different fragmentation pattern in MS and a different set of signals in the NMR spectra.

Distinguishing from Isomeric Structures:

  • Positional Isomers: For example, 2-ethyl-4-methylpiperidine would have a significantly different NMR spectrum due to the different substitution pattern on the ring, leading to different chemical shifts and coupling patterns for the ring protons.

Visualizing the Workflow

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation cluster_data_interpretation Data Interpretation & Comparison 4-Piperidone 4-Piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone Benzylation Intermediate_Alcohol Intermediate_Alcohol N-Benzyl-4-piperidone->Intermediate_Alcohol Grignard (EtMgBr) N-Benzyl-4-Et-4-Me-piperidine N-Benzyl-4-Et-4-Me-piperidine Intermediate_Alcohol->N-Benzyl-4-Et-4-Me-piperidine Methylation Free_Base Free_Base N-Benzyl-4-Et-4-Me-piperidine->Free_Base Debenzylation (H2, Pd/C) Target_HCl_Salt Target_HCl_Salt Free_Base->Target_HCl_Salt HCl Salt Formation ¹H_NMR ¹H_NMR Target_HCl_Salt->¹H_NMR Spectroscopic Analysis ¹³C_NMR ¹³C_NMR Target_HCl_Salt->¹³C_NMR Spectroscopic Analysis FT-IR FT-IR Target_HCl_Salt->FT-IR Spectroscopic Analysis Mass_Spec Mass_Spec Target_HCl_Salt->Mass_Spec Spectroscopic Analysis Structure_Confirmation Structure_Confirmation ¹H_NMR->Structure_Confirmation Data Analysis ¹³C_NMR->Structure_Confirmation Data Analysis FT-IR->Structure_Confirmation Data Analysis Mass_Spec->Structure_Confirmation Data Analysis Final_Product_Validation Final_Product_Validation Structure_Confirmation->Final_Product_Validation Starting_Materials Starting_Materials Starting_Materials->Structure_Confirmation Comparison Potential_Impurities Potential_Impurities Potential_Impurities->Structure_Confirmation Comparison

Caption: Workflow for the synthesis and structural confirmation of 4-Ethyl-4-methylpiperidine hydrochloride.

Conclusion

The structural confirmation of a synthesized compound like 4-Ethyl-4-methylpiperidine hydrochloride is a systematic process that relies on the convergence of data from multiple analytical techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, and comparing these data with predicted values and the spectra of potential impurities, researchers can confidently verify the identity and purity of their product. This rigorous approach is essential for the integrity of subsequent research and development activities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. [Link]

Validation of analytical methods for quantifying piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the Validation of Analytical Methods for Quantifying Piperidine Compounds

Introduction: The Analytical Challenge of Piperidine

The piperidine ring is a ubiquitous saturated N-heterocycle found in a vast array of active pharmaceutical ingredients (APIs)—ranging from antipsychotics (pimozide) and antidepressants (paroxetine) to novel psychoactive substances (NPS). Because of their potent pharmacological activity, quantifying these compounds at trace levels in biological fluids and pharmaceutical matrices is a critical regulatory requirement.

Historically, analytical method validation relied on rigid checklists. However, with the implementation of the [1], the regulatory framework has shifted toward a lifecycle management approach. This requires analytical scientists to not only demonstrate that a method works but to understand why it works through rigorous risk assessment and self-validating experimental design.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform for piperidine quantification requires balancing matrix complexity, throughput, and sensitivity. Because simple piperidine derivatives lack strong UV chromophores and possess a highly basic secondary or tertiary amine (pKa ~11.2), they present unique chromatographic challenges.

Analytical ParameterHPLC-UVGC-FID / GC-MSLC-MS/MS (Triple Quadrupole)
Sensitivity (LOD/LOQ) High ng/mL to µg/mLLow ng/mLSub ng/mL to pg/mL
Derivatization Required? Yes (requires chromophore tagging, e.g., dansyl chloride)Yes (acylation needed to prevent silanol interactions and peak tailing)No (direct analysis via protonation)
Linearity Range 2–3 orders of magnitude3 orders of magnitude3–4 orders of magnitude
Matrix Effect Susceptibility Low (relies purely on chromatographic resolution)ModerateHigh (requires SIL-IS correction for ion suppression)
Throughput / Run Time 10–20 minutes15–30 minutes2–5 minutes

The Scientific Consensus: [2]. The basic nitrogen of the piperidine ring readily accepts a proton in acidic mobile phases, making it highly amenable to positive Electrospray Ionization (ESI+). By utilizing Multiple Reaction Monitoring (MRM), we achieve unparalleled specificity without the variability introduced by derivatization steps.

ICH Q2(R2) Method Validation Lifecycle

To ensure an LC-MS/MS method is "fit for purpose," validation must follow the ICH Q2(R2) parameters. A modern validation protocol is not a linear checklist but a continuous lifecycle.

ValidationLifecycle Start Method Design (ICH Q14) Risk Risk Assessment Start->Risk Spec Specificity / Selectivity Risk->Spec Lin Linearity & Range Risk->Lin Acc Accuracy & Precision Risk->Acc Sens LOD & LOQ Risk->Sens Robust Robustness (DoE) Spec->Robust Lin->Robust Acc->Robust Sens->Robust Valid Validated Method Robust->Valid

Figure 1: Analytical validation lifecycle based on ICH Q2(R2) guidelines.

Causality Behind Validation Parameters:
  • Specificity: In LC-MS/MS, specificity is achieved via MRM transitions. Even if isobaric matrix components co-elute, they will not share both the exact precursor mass and the specific collision-induced dissociation (CID) fragmentation pattern of the piperidine ring.

  • Accuracy & Matrix Effects: ESI+ is highly susceptible to ion suppression from endogenous phospholipids. To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., d5-piperidine derivative) must be spiked into the sample prior to extraction. Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix suppression, mathematically normalizing the response and ensuring true accuracy[2].

  • Robustness: Evaluated using a Design of Experiments (DoE) approach, intentionally introducing small variations in mobile phase pH (e.g., ±0.2 units) and column temperature to prove the method's reliability in routine use.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), which is specifically chosen for basic piperidine compounds.

Workflow Sample Biological Sample Spike Add SIL-IS Sample->Spike SPE MCX Solid Phase Extraction Spike->SPE LC UHPLC Separation SPE->LC ESI ESI+ Ionization LC->ESI MS MRM Detection ESI->MS Data Quantification MS->Data

Figure 2: Step-by-step LC-MS/MS experimental workflow for piperidine quantification.

Step-by-Step Methodology:

Phase 1: Sample Preparation (MCX-SPE)

  • Spiking: Aliquot 500 µL of plasma/urine. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Acidification (Critical Step): Dilute the sample with 500 µL of 2% phosphoric acid. Causality: This lowers the pH well below the piperidine pKa (~11.2), ensuring 100% protonation of the amine. This cationic state is required for binding to the sulfonic acid groups on the MCX resin.

  • Conditioning: Condition the MCX cartridge with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading & Washing: Load the acidified sample. Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% methanol. Causality: Because the piperidine is held by strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and hydrophobic interferences without eluting the target analyte.

  • Elution: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH (>10) deprotonates the piperidine amine, breaking the ionic bond with the resin, while the methanol provides the solubility to elute it.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase.

Phase 2: UHPLC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a sub-2µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in Acetonitrile). Causality: The acidic modifier ensures the piperidine remains ionized as [M+H]+ for optimal ESI+ efficiency.

  • Gradient: Run a fast ballistic gradient from 5% B to 95% B over 3 minutes.

  • Detection: Operate the Triple Quadrupole MS in positive MRM mode. Optimize Collision Energy (CE) to monitor the most abundant product ion for quantification (quantifier) and the second most abundant for confirmation (qualifier)[3].

Data Presentation & Acceptance Criteria

To successfully validate the method under ICH Q2(R2) and FDA bioanalytical guidelines, the experimental data must meet the rigorous thresholds outlined below:

Validation ParameterExperimental Acceptance Criteria
Accuracy (Recovery) Mean recovery must be within 85% – 115% of the nominal concentration (80% - 120% at the LLOQ).
Precision (Repeatability) Coefficient of Variation (CV%) must be ≤ 15% (≤ 20% at the LLOQ) across 6 replicates.
Linearity & Range The matrix-matched calibration curve must yield an R2≥0.990 using a 1/x or 1/x2 weighting factor.
Specificity (Blank Check) Response of the blank matrix must be ≤ 20% of the LLOQ response for the analyte, and ≤ 5% for the SIL-IS.
Matrix Effect (IS Normalized) The IS-normalized matrix factor CV must be ≤ 15% across 6 different lots of biological matrix.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases . National Center for Biotechnology Information (PMC). URL:[Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS . Journal of Applied Bioanalysis. URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For molecules containing the piperidine scaffold—a ubiquitous feature in many active pharmaceutical ingredients (APIs)—robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity. This guide provides an in-depth technical framework for the cross-validation of analytical results for piperidine derivatives. It is designed for researchers, scientists, and drug development professionals who seek to ensure the highest level of data confidence by employing orthogonal analytical strategies.

The core principle we will explore is the use of independent, or 'orthogonal', analytical methods to analyze the same sample. This approach provides a multi-faceted understanding of the analyte, confirming critical quality attributes (CQAs) with a much higher degree of certainty than a single method ever could.[1][2] When results from two distinct analytical techniques converge, it builds a powerful, self-validating case for the accuracy and reliability of the data.

The Rationale for Orthogonal Cross-Validation

In analytical chemistry, no single method is infallible. Every technique has inherent biases and limitations based on its measurement principle.[1] Cross-validation using orthogonal methods—techniques that measure the same attribute via different physical principles—is a systematic way to control for these biases.[1][2] For piperidine derivatives, which can be complex molecules with various potential impurities and degradation products, this approach is particularly crucial.

Key Objectives of Cross-Validation:

  • Confirming Identity: Ensuring the primary peak in a chromatogram is indeed the target piperidine derivative and not a co-eluting impurity.

  • Verifying Purity and Assay: Accurately quantifying the API and its impurities. One method might be excellent for assaying the main component, while another is more sensitive to specific impurities.

  • Enhancing Method Robustness: Demonstrating that the analytical results are reliable and reproducible across different technologies.[3]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA, which advocate for well-characterized compounds and validated analytical procedures.[3][4][5]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a foundational framework for validating analytical procedures, and its principles are central to the protocols described herein.[3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3]

Selecting Orthogonal Methods for Piperidine Derivatives

The selection of appropriate analytical methods depends on the physicochemical properties of the specific piperidine derivative and the information required.[6] A common and powerful combination for small molecules involves a chromatographic separation technique coupled with different detection methods.

Here, we will focus on a three-pronged approach for a hypothetical piperidine derivative, "Pipemidine HCl":

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse for quantitative analysis in quality control, offering robustness and precision for assay and impurity determination.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides superior selectivity and sensitivity, confirming molecular weight and offering structural information, making it the gold standard for identification and trace-level analysis.[6][7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[9][10][11] The signal area in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[10][12]

The workflow for cross-validating these techniques is visualized below.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Comparison cluster_result Final Outcome Prep Single Batch of Pipemidine HCl HPLC HPLC-UV (Assay & Impurities) Prep->HPLC Inject LCMS LC-MS (Identity & Assay) Prep->LCMS Inject QNMR qNMR (Absolute Assay) Prep->QNMR Analyze Compare Cross-Validation Analysis - Statistical Comparison - Discrepancy Investigation HPLC->Compare Quantitative Data LCMS->Compare Qualitative & Quantitative Data QNMR->Compare Quantitative Data Result Validated, Reliable Analytical Result Compare->Result Confirm

Caption: Workflow for the cross-validation of analytical results.

Experimental Protocols: A Case Study with Pipemidine HCl

Let's assume Pipemidine HCl is a moderately polar, UV-active compound. We will analyze a single batch to compare the assay results obtained from HPLC-UV, LC-MS, and qNMR.

Protocol 1: HPLC-UV for Assay and Impurity Profiling

This method is developed to provide a robust quantification of Pipemidine HCl and its related substances.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of Pipemidine HCl reference standard and dissolve in a 50:50 water:acetonitrile diluent to create a 100 µg/mL stock solution.

    • Prepare sample solutions similarly at a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Calculate the assay of Pipemidine HCl using an external standard calibration curve.

    • Determine the percentage of impurities by area percent normalization.

Protocol 2: LC-MS for Identity Confirmation and Quantification

This method provides orthogonal confirmation of the main peak's identity and a secondary quantification.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare solutions as described in Protocol 1.

  • Chromatographic Conditions:

    • Utilize the same HPLC conditions as in Protocol 1 to ensure comparability of retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Ion Source Temperature: 350°C.

    • Data Acquisition: Full scan for identity confirmation and Selected Ion Monitoring (SIM) for quantification using the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the theoretical mass of Pipemidine HCl.

    • Quantify the assay using the peak area from the SIM scan against a calibration curve.

Protocol 3: Quantitative NMR (qNMR) for Absolute Assay

This protocol determines the absolute purity (assay) of the material by comparing the integral of a Pipemidine HCl proton signal to that of a certified internal standard.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of Pipemidine HCl and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard quantitative ¹H NMR experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved, non-overlapping proton signal from Pipemidine HCl and a known signal from the internal standard.

    • Calculate the purity using the following equation[9][12]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Data Presentation and Interpretation

The results from the three orthogonal methods should be summarized for direct comparison. This allows for a clear assessment of the data's consistency.

Table 1: Cross-Validation of Pipemidine HCl Assay Results

Analytical MethodAssay Result (% w/w)Relative Standard Deviation (RSD, n=6)Identity Confirmation
HPLC-UV 99.2%0.45%Based on Retention Time
LC-MS 99.4%0.51%Confirmed (m/z matches [M+H]⁺)
qNMR 99.1%0.33%Confirmed (Structure consistent)

Interpretation of Results:

The data in Table 1 shows excellent agreement between the three orthogonal methods, with assay values all falling within a narrow 0.3% range. This concordance provides high confidence in the analytical results. The mean bias between the chromatographic methods and the primary qNMR method is less than 0.5%, which is well within typical acceptance criteria for method cross-validation (often set at ≤ 2%).[13]

If significant discrepancies were observed (e.g., >2% difference), an investigation would be required. Potential causes could include:

  • An unresolved impurity peak co-eluting with the main peak in the HPLC-UV method (which LC-MS would likely differentiate).

  • Differences in the reference standard purity.

  • Interference from the sample matrix affecting ionization in the MS source.

The relationship between these complementary techniques is visualized below.

Complementary_Info cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_qnmr qNMR Pipemidine Pipemidine HCl (Analyte) Quant Precise Quantification (Assay) Pipemidine->Quant Impurity Impurity Profile (Area % Norm) Pipemidine->Impurity Identity Molecular Weight (Identity) Pipemidine->Identity Quant2 Orthogonal Quantification Pipemidine->Quant2 AbsQuant Absolute Quantification (Purity) Pipemidine->AbsQuant Structure Structural Confirmation Pipemidine->Structure

Caption: Complementary information from orthogonal techniques.

Conclusion and Best Practices

Cross-validation using orthogonal analytical methods is an indispensable strategy in modern pharmaceutical development. It moves beyond simple method validation to create a self-verifying system of data generation that ensures the highest level of scientific integrity and regulatory compliance.

Key Takeaways:

  • Employ Orthogonality: Always aim to use techniques with different underlying principles (e.g., UV absorbance vs. mass-to-charge ratio vs. nuclear resonance) to ensure true independence.[2][14]

  • Define Acceptance Criteria in Advance: Before starting the cross-validation, define the acceptable level of agreement between the methods based on the stage of development and the intended purpose of the analysis.[7][15]

  • Investigate Discrepancies: Any significant differences in results must be thoroughly investigated to understand the limitations and biases of each method.

By integrating this cross-validation philosophy into your analytical workflow, you can build a robust, defensible, and scientifically sound data package for any piperidine derivative, accelerating its path through development and towards the market.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • What is a Particle Analysis "Orthogonal Method"? Yokogawa Fluid Imaging Technologies, Inc.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E. Benchchem.
  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. PMC.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 2,3-Dihydroxy-4-methoxybenzoic acid Analysis. Benchchem.
  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology - ICH Topic Q2(R1). Canada.ca. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • The power of orthogonal approaches to accelerate development of targeted therapies. Malvern Panalytical. Available at: [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Ovid. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopynow.com. Available at: [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. Available at: [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. PMC. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.